molecular formula C12H15NO B1326782 5-isopropoxy-2-methyl-1H-indole CAS No. 1134334-84-1

5-isopropoxy-2-methyl-1H-indole

Cat. No.: B1326782
CAS No.: 1134334-84-1
M. Wt: 189.25 g/mol
InChI Key: SMWFFWFMKZGCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropoxy-2-methyl-1H-indole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-propan-2-yloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFFWFMKZGCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-Isopropoxy-2-Methyl-1H-Indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-isopropoxy-2-methyl-1H-indole. This document details a proposed synthetic pathway, predicted analytical data, and standardized experimental protocols relevant to its preparation and identification. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds. The unique electronic properties and structural features of the indole nucleus allow for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an isopropoxy group at the 5-position and a methyl group at the 2-position of the indole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this compound a compound of significant interest for further investigation.

Proposed Synthesis: Fischer Indole Synthesis

A plausible and widely utilized method for the synthesis of 2,5-disubstituted indoles is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the proposed precursors are (4-isopropoxyphenyl)hydrazine and acetone.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_Pathway reagent1 (4-isopropoxyphenyl)hydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Acetone reagent2->intermediate product This compound intermediate->product Cyclization catalyst Acid Catalyst (e.g., H₂SO₄, PPA) catalyst->intermediate

Caption: Proposed Fischer indole synthesis pathway for this compound.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • (4-isopropoxyphenyl)hydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add acetone (1.2 eq). The mixture is stirred at room temperature for 1-2 hours until the formation of the hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The reaction mixture containing the hydrazone is cooled in an ice bath. Concentrated sulfuric acid (or polyphosphoric acid, PPA) is added dropwise as the catalyst. The reaction is then heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the cyclization is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water. The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Workflow

The following diagram outlines the standard workflow for the characterization of the synthesized compound.

Characterization_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr ms Mass Spectrometry (HRMS) tlc->ms ir FTIR Spectroscopy tlc->ir structure Structure Elucidation nmr->structure ms->structure ir->structure

Caption: Standard workflow for the characterization of this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on the analysis of structurally related compounds and spectroscopic principles.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.26 g/mol
AppearanceOff-white to light brown solid
Melting Point85 - 95 °C (Estimated)
SolubilitySoluble in methanol, ethanol, ethyl acetate, DCM
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80br s1HN-H (indole)
~7.15d1HH-7
~7.05d1HH-4
~6.75dd1HH-6
~6.10s1HH-3
~4.50sept1H-OCH(CH₃)₂
~2.40s3H2-CH₃
~1.35d6H-OCH(CH₃)₂
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~154.0C-5
~136.0C-2
~131.0C-7a
~129.0C-3a
~111.0C-7
~110.0C-4
~102.0C-6
~100.0C-3
~70.0-OCH(CH₃)₂
~22.0-OCH(CH₃)₂
~14.02-CH₃
Table 4: Predicted FTIR and Mass Spectrometry Data
TechniquePredicted Peaks/Fragments
FTIR (cm⁻¹) ~3400 (N-H stretch), ~2970 (C-H stretch, sp³), ~1620, 1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether)
Mass Spec (m/z) 189 [M]⁺ (Molecular Ion), 174 [M-CH₃]⁺, 130 [M-C₃H₇O]⁺

Potential Biological Significance

While the specific biological activities of this compound have not been extensively reported, the indole scaffold is a cornerstone of many biologically active molecules. The introduction of alkoxy groups at the 5-position of the indole ring has been shown to be a viable strategy for the development of compounds with a range of therapeutic applications. For instance, some 5-alkoxyindole derivatives have been investigated for their potential as antihistaminic agents. Furthermore, the modulation of lipophilicity by the isopropoxy group may enhance the compound's ability to cross cellular membranes, potentially improving its bioavailability and efficacy in various biological systems. Further screening of this compound against a panel of biological targets is warranted to fully elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Fischer indole synthesis offers a reliable and scalable route to this novel compound. The predicted analytical data serves as a benchmark for its structural confirmation. Given the prevalence of the indole nucleus in medicinal chemistry, this compound represents a promising candidate for further investigation in drug discovery and development programs.

Spectroscopic Data of 5-Isopropoxy-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropoxy-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds and pharmaceuticals. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous confirmation of a molecule's identity and purity. This document outlines the expected spectroscopic profile of this compound and provides detailed, generalized experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data of this compound

While specific data is unavailable, predictions for the key spectroscopic signatures can be made based on the structure:

  • ¹H NMR: Expect signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the 2-methyl group, aromatic protons on the indole ring, and a broad singlet for the N-H proton. The aromatic protons' splitting pattern will be indicative of the 5-substitution.

  • ¹³C NMR: Signals for the isopropoxy carbons, the 2-methyl carbon, and the eight carbons of the indole core are expected. The carbon bearing the isopropoxy group will be significantly shifted downfield.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic region, and C-O stretching from the isopropoxy group.

  • Mass Spectrometry: The molecular ion peak (M⁺) for C₁₂H₁₅NO is expected at m/z = 189.26. Fragmentation patterns would likely involve the loss of the isopropoxy group or parts thereof.

Spectroscopic Data of Analog Compounds

To provide a tangible reference, the following tables summarize the spectroscopic data for 2-methyl-1H-indole and 5-methoxy-2-methyl-1H-indole.

2-Methyl-1H-indole
Parameter Value Reference
Molecular Formula C₉H₉N[1]
Molecular Weight 131.17 g/mol [1]

Table 1: ¹H NMR Data of 2-Methyl-1H-indole (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment Reference
7.73br sN-H[2]
7.51dH-7[2]
7.24dH-4[2]
7.10tH-6[2]
7.06tH-5[2]
6.20sH-3[2]
2.40s2-CH₃[2]

Table 2: ¹³C NMR Data of 2-Methyl-1H-indole (in Dioxane)

Chemical Shift (δ) ppm Assignment Reference
135.5C-7aSpectrabase
135.2C-2Spectrabase
128.5C-3aSpectrabase
120.7C-5Spectrabase
119.8C-6Spectrabase
119.5C-4Spectrabase
110.1C-7Spectrabase
99.9C-3[3]
13.52-CH₃Spectrabase

Table 3: IR and MS Data of 2-Methyl-1H-indole

Technique Key Peaks/Values Reference
IR (KBr pellet, cm⁻¹) 3425 (N-H), 3050, 2900, 1600, 1450, 740[3]
MS (EI, m/z) 131 (M⁺), 130, 103, 77[4]
5-Methoxy-2-methyl-1H-indole
Parameter Value Reference
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [5]

Table 4: ¹H NMR Data of 5-Methoxy-2-methyl-1H-indole

Chemical Shift (δ) ppm Multiplicity Assignment Reference
~7.8 (broad)br sN-H[6]
7.15dH-7[6]
6.95dH-4[6]
6.75ddH-6[6]
6.10sH-3[6]
3.80s5-OCH₃[6]
2.35s2-CH₃[6]

Table 5: ¹³C NMR Data of 5-Methoxy-2-methyl-1H-indole

Chemical Shift (δ) ppm Assignment Reference
153.8C-5[7]
136.2C-2[7]
131.5C-7a[7]
129.2C-3a[7]
111.5C-6[7]
110.5C-7[7]
101.8C-4[7]
99.8C-3[7]
55.95-OCH₃[7]
13.62-CH₃[7]

Table 6: IR and MS Data of 5-Methoxy-2-methyl-1H-indole

Technique Key Peaks/Values Reference
IR (cm⁻¹) Data not readily available in searches
MS (m/z) Data not readily available in searches

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

4.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.[8]

  • Data Processing:

    • Process the data similarly to ¹H NMR.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[9]

    • Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).[9]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe with electron ionization (EI) is a common method.[10]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel indole derivative like this compound.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR (1H, 13C) workup->nmr ir FT-IR workup->ir ms MS workup->ms structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess final_product Characterized Product purity_assess->final_product

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization and data analysis for a target molecule.

References

An In-depth Technical Guide to 5-Isopropoxy-2-methyl-1H-indole (CAS 1134334-84-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropoxy-2-methyl-1H-indole, identified by CAS number 1134334-84-1, is a substituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, making its derivatives, such as this one, of significant interest in the fields of medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the available information on the properties of this compound and outlines general experimental approaches relevant to its class of compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1134334-84-1[4]
Chemical Name This compound[4]
Molecular Formula C₁₂H₁₅NO[4]
Molecular Weight 189.26 g/mol [4]
Canonical SMILES CC1=CC2=C(NC1)C=C(C=C2)OC(C)CN/A
Physical Description Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. It is often categorized under "Bioactive Small Molecules."[4]

SupplierProduct NameNotes
CP Lab SafetyThis compoundFor professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.
Santa Cruz BiotechnologyThis compoundFor proteomics research.

Experimental Protocols

Specific experimental protocols involving this compound have not been published in peer-reviewed literature. However, based on the general applications of indole derivatives in drug discovery, the following experimental workflows are relevant.[1][2]

General Workflow for Biological Screening

The potential biological activity of a novel indole derivative like this compound is typically assessed through a tiered screening process.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Lead Optimization cluster_2 Phase 3: Preclinical Development A Compound Acquisition (CAS 1134334-84-1) B High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) A->B C Hit Identification B->C D Dose-Response Studies C->D Active Compounds E Secondary Assays (e.g., selectivity, mechanism of action) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Studies (Animal Models) F->G Optimized Leads H ADMET Studies G->H I Lead Candidate Selection H->I synthesis_workflow cluster_0 Reactant Preparation cluster_1 Fischer Indole Synthesis A p-isopropoxyaniline B Diazotization (NaNO2, HCl) A->B C Reduction (e.g., SnCl2) B->C D p-isopropoxyphenylhydrazine C->D F Condensation & Cyclization (Acid Catalyst, Heat) D->F E Acetone E->F G This compound F->G signaling_pathway cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Indole Hypothetical Indole Derivative (e.g., CAS 1134334-84-1) Indole->PI3K Potential Inhibition Indole->Akt Potential Inhibition

References

5-Isopropoxy-2-methyl-1H-indole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Among the vast array of functionalized indoles, 5-isopropoxy-2-methyl-1H-indole stands out as a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its unique substitution pattern, featuring an isopropoxy group at the 5-position and a methyl group at the 2-position, offers strategic advantages in modulating physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and application of this compound in organic synthesis.

Synthesis of this compound

The most practical and scalable approach to this compound involves a two-step sequence commencing with the well-established Nenitzescu indole synthesis to construct the core 5-hydroxy-2-methyl-1H-indole intermediate, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Step 1: Synthesis of 5-Hydroxy-2-methyl-1H-indole

The Nenitzescu indole synthesis provides an efficient route to 5-hydroxyindoles from benzoquinone and a β-enamino ester. Large-scale manufacturing processes for 5-hydroxy-2-methyl-1H-indole have been developed, ensuring its availability as a starting material.[1]

Step 2: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 5-hydroxy-2-methyl-1H-indole can be readily alkylated using an isopropyl halide, such as 2-bromopropane, under basic conditions. The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 5-Hydroxy-2-methyl-1H-indole (Hypothetical Lab-Scale Adaptation)

Procedure:

  • To a stirred solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 3-aminocrotonate (1.1 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis and decarboxylation, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield 5-hydroxy-2-methyl-1H-indole.

  • The crude product is purified by column chromatography on silica gel.

ReagentMolar Eq.Molecular Weight ( g/mol )
1,4-Benzoquinone1.0108.09
Ethyl 3-aminocrotonate1.1129.16

Note: This is a generalized procedure based on the Nenitzescu indole synthesis. For detailed manufacturing scale conditions, refer to specialized literature.[1]

Synthesis of this compound

Procedure:

  • To a solution of 5-hydroxy-2-methyl-1H-indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide.

  • 2-Bromopropane (1.5 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

ReagentMolar Eq.Molecular Weight ( g/mol )
5-Hydroxy-2-methyl-1H-indole1.0147.17
Potassium Carbonate2.0138.21
2-Bromopropane1.5122.99

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known data for 5-methoxy-3-methyl-1H-indole and standard NMR prediction software.[3]

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
1 (NH)-~8.0br s1H
2~135---
2-CH₃~13~2.4s3H
3~100~6.2s1H
3a~129---
4~111~7.1d1H
5~153---
6~112~6.7dd1H
7~103~6.9d1H
7a~131---
O-CH~70~4.5sept1H
O-CH(CH₃)₂~22~1.3d6H
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would likely involve the loss of a propyl group (M-43) and subsequent fragmentation of the indole core.

Application in Organic Synthesis: A Building Block for Triptan Analogs

The 5-alkoxyindole moiety is a key feature in several triptan-class drugs used for the treatment of migraine headaches. This compound can serve as a crucial intermediate in the synthesis of novel triptan analogs. A representative synthetic application is the synthesis of a key intermediate for a potential triptan derivative.

Hypothetical Synthesis of a Triptan Intermediate

The following workflow illustrates the potential use of this compound in the synthesis of a triptan-like structure. The Vilsmeier-Haack formylation of the indole at the 3-position provides a key aldehyde intermediate, which can be further elaborated.

G cluster_synthesis Synthesis of this compound cluster_application Application in Triptan Synthesis Benzoquinone Benzoquinone 5-Hydroxy-2-methyl-1H-indole 5-Hydroxy-2-methyl-1H-indole Benzoquinone->5-Hydroxy-2-methyl-1H-indole Nenitzescu Synthesis This compound This compound 5-Hydroxy-2-methyl-1H-indole->this compound Williamson Ether Synthesis 3-Formyl-5-isopropoxy-2-methyl-1H-indole 3-Formyl-5-isopropoxy-2-methyl-1H-indole This compound->3-Formyl-5-isopropoxy-2-methyl-1H-indole Vilsmeier-Haack Formylation Triptan Analog Intermediate Triptan Analog Intermediate 3-Formyl-5-isopropoxy-2-methyl-1H-indole->Triptan Analog Intermediate Reductive Amination G start This compound reagent1 POCl3, DMF (Vilsmeier Reagent) product1 3-Formyl-5-isopropoxy-2-methyl-1H-indole start->product1 Formylation at C3 reagent2 R2NH, NaBH3CN (Reductive Amination) product2 Triptan Analog product1->product2 Side-chain Introduction

References

A Comprehensive Technical Guide to the Synthetic Routes for 5-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs. The specific substitution at the 5-position of the indole ring plays a pivotal role in modulating the pharmacological activity of these molecules. Consequently, the development of efficient and versatile synthetic strategies to access 5-substituted indoles is of paramount importance to the scientific community. This technical guide provides an in-depth review of the most significant synthetic routes, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in navigating this critical area of organic synthesis.

Classical Approaches to 5-Substituted Indole Synthesis

For decades, classical name reactions have been the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain relevant for their reliability and scalability in accessing a variety of 5-substituted indole derivatives.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] The reaction involves the acid-catalyzed cyclization of a (4-substituted)-phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[2] The choice of acid catalyst can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[2]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[1]

Fischer_Indole_Synthesis Aryl Hydrazine Aryl Hydrazine Hydrazone Hydrazone Aryl Hydrazine->Hydrazone + Aldehyde/Ketone - H2O Aldehyde/Ketone Aldehyde/Ketone Enamine Enamine Hydrazone->Enamine Tautomerization Intermediate Intermediate Enamine->Intermediate [3,3]-Sigmatropic Rearrangement Indole Indole Intermediate->Indole - NH3 Aromatization

Fischer Indole Synthesis Mechanism

Experimental Protocol: Synthesis of 5-Methoxyindole

A representative procedure for the Fischer indole synthesis of a 5-substituted indole is as follows:

  • Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and the desired ketone or aldehyde (e.g., pyruvic acid, 1.0 eq). Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: Add a solution of concentrated sulfuric acid in ethanol to the reaction mixture. Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

5-SubstituentAldehyde/KetoneCatalystYield (%)
-OCH3Pyruvic acidH2SO4/EtOH75-85
-ClAcetoneZnCl260-70
-NO2Levulinic acidPolyphosphoric acid50-60

Table 1: Representative Yields for Fischer Indole Synthesis of 5-Substituted Indoles.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles by reacting an α-bromoacetophenone with an excess of a primary or secondary arylamine.[3] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility.[3]

Mechanism of the Bischler-Möhlau Indole Synthesis

The reaction initiates with the formation of an α-arylaminoketone intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by aromatization to yield the indole core.[3]

Bischler_Mohlau_Synthesis alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Arylaminoketone alpha-Arylaminoketone alpha-Bromoacetophenone->alpha-Arylaminoketone + Aniline Aniline Aniline Cyclized_Intermediate Cyclized_Intermediate alpha-Arylaminoketone->Cyclized_Intermediate Intramolecular Cyclization 2-Arylindole 2-Arylindole Cyclized_Intermediate->2-Arylindole Aromatization

Bischler-Möhlau Synthesis Mechanism

Experimental Protocol: Synthesis of 5-Chloro-2-phenylindole

  • Intermediate Formation: A mixture of 2-bromo-1-phenylethanone (1.0 eq) and 4-chloroaniline (3.0 eq) is heated at 150-180 °C for 2-4 hours.

  • Cyclization and Work-up: The reaction mixture is cooled and then treated with a solution of hydrochloric acid. The resulting precipitate is filtered, washed with water, and then recrystallized from ethanol to afford the desired 5-chloro-2-phenylindole.

5-Substituentα-BromoacetophenoneAnilineYield (%)
-Cl2-Bromo-1-phenylethanone4-Chloroaniline40-50
-CH32-Bromo-1-phenylethanonep-Toluidine45-55

Table 2: Representative Yields for Bischler-Möhlau Synthesis.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.[4][5] The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized to afford an indole-2-carboxylic acid, which can be subsequently decarboxylated.[4][5]

Mechanism of the Reissert Indole Synthesis

The initial Claisen condensation is followed by a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.

Reissert_Indole_Synthesis o-Nitrotoluene o-Nitrotoluene Pyruvate_Intermediate Pyruvate_Intermediate o-Nitrotoluene->Pyruvate_Intermediate + Diethyl Oxalate (Base) Diethyl_Oxalate Diethyl_Oxalate Indole_Carboxylic_Acid Indole_Carboxylic_Acid Pyruvate_Intermediate->Indole_Carboxylic_Acid Reductive Cyclization Indole Indole Indole_Carboxylic_Acid->Indole Decarboxylation

Reissert Indole Synthesis Mechanism

Experimental Protocol: Synthesis of 5-Nitroindole

  • Condensation: To a solution of sodium ethoxide in ethanol, add 2,4-dinitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq) at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Reductive Cyclization: The resulting pyruvate intermediate is isolated and then reduced with a reducing agent such as iron in acetic acid or catalytic hydrogenation (H2, Pd/C).

  • Decarboxylation and Work-up: The resulting indole-2-carboxylic acid is heated to its melting point to effect decarboxylation. The crude product is then purified by chromatography.

5-Substituento-Nitrotoluene DerivativeYield (%)
-NO22,4-Dinitrotoluene60-70
-Cl4-Chloro-2-nitrotoluene65-75

Table 3: Representative Yields for Reissert Indole Synthesis.

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindoles, which are important precursors for many biologically active molecules.[6][7] The reaction involves the condensation of a benzoquinone with a β-enamino ester.[6]

Mechanism of the Nenitzescu Indole Synthesis

The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by an intramolecular cyclization and subsequent aromatization to give the 5-hydroxyindole.[7]

Nenitzescu_Indole_Synthesis Benzoquinone Benzoquinone Michael_Adduct Michael_Adduct Benzoquinone->Michael_Adduct + Enamino Ester Enamino_Ester Enamino_Ester Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization 5-Hydroxyindole 5-Hydroxyindole Cyclized_Intermediate->5-Hydroxyindole Aromatization

Nenitzescu Indole Synthesis Mechanism

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

  • Reaction Setup: To a solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as acetone or dichloromethane, add ethyl 3-aminocrotonate (1.0-1.2 eq).[6][8]

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 24-48 hours. The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

BenzoquinoneEnamino EsterYield (%)
1,4-BenzoquinoneEthyl 3-aminocrotonate50-60
ToluquinoneEthyl 3-aminocrotonate45-55

Table 4: Representative Yields for Nenitzescu Indole Synthesis.

Modern Palladium-Catalyzed Syntheses

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of a 2-haloaniline with an internal alkyne to produce 2,3-disubstituted indoles.[9] By choosing an appropriately substituted 4-halo-2-iodoaniline, this method can be effectively used to synthesize 5-substituted indoles.

Mechanism of the Larock Indole Synthesis

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by alkyne insertion, intramolecular aminopalladation, and reductive elimination to regenerate the catalyst and form the indole product.[9]

Larock_Indole_Synthesis Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition 2-Iodoaniline 2-Iodoaniline 2-Iodoaniline->Aryl-Pd(II)-I Alkyne_Complex Alkyne_Complex Aryl-Pd(II)-I->Alkyne_Complex + Alkyne Vinyl-Pd_Intermediate Vinyl-Pd_Intermediate Alkyne_Complex->Vinyl-Pd_Intermediate Carbopalladation Indole Indole Vinyl-Pd_Intermediate->Indole Reductive Elimination Indole->Pd(0)

Larock Indole Synthesis Mechanism

Experimental Protocol: Synthesis of a 5-Substituted 2,3-Dialkylindole

  • Reaction Setup: In a sealed tube, combine 4-substituted-2-iodoaniline (1.0 eq), the desired internal alkyne (1.2 eq), a palladium catalyst such as Pd(OAc)2 (5 mol%), a ligand like PPh3 (10 mol%), and a base such as K2CO3 (2.0 eq) in a solvent like DMF.

  • Reaction and Work-up: Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

5-SubstituentAlkyneYield (%)
-CH34-Octyne70-80
-FDiphenylacetylene65-75

Table 5: Representative Yields for Larock Indole Synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 5-substituted indoles, a 5-bromo- or 5-iodoindole is typically coupled with a boronic acid or ester.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the indole halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Indolyl-Pd(II)-X Indolyl-Pd(II)-X Pd(0)->Indolyl-Pd(II)-X Oxidative Addition 5-Haloindole 5-Haloindole 5-Haloindole->Indolyl-Pd(II)-X Indolyl-Pd(II)-R Indolyl-Pd(II)-R Indolyl-Pd(II)-X->Indolyl-Pd(II)-R Transmetalation Boronic_Acid Boronic_Acid Boronic_Acid->Indolyl-Pd(II)-R 5-Substituted_Indole 5-Substituted_Indole Indolyl-Pd(II)-R->5-Substituted_Indole Reductive Elimination 5-Substituted_Indole->Pd(0) Heck_Reaction Pd(0) Pd(0) Indolyl-Pd(II)-X Indolyl-Pd(II)-X Pd(0)->Indolyl-Pd(II)-X Oxidative Addition 5-Haloindole 5-Haloindole 5-Haloindole->Indolyl-Pd(II)-X Carbopalladation_Intermediate Carbopalladation_Intermediate Indolyl-Pd(II)-X->Carbopalladation_Intermediate + Alkene Carbopalladation Alkene Alkene Alkene->Carbopalladation_Intermediate 5-Alkenylindole 5-Alkenylindole Carbopalladation_Intermediate->5-Alkenylindole beta-Hydride Elimination 5-Alkenylindole->Pd(0) Buchwald_Hartwig_Amination Pd(0) Pd(0) Indolyl-Pd(II)-X Indolyl-Pd(II)-X Pd(0)->Indolyl-Pd(II)-X Oxidative Addition 5-Haloindole 5-Haloindole 5-Haloindole->Indolyl-Pd(II)-X Pd-Amido_Complex Pd-Amido_Complex Indolyl-Pd(II)-X->Pd-Amido_Complex + Amine - HX Amine Amine Amine->Pd-Amido_Complex 5-Aminoindole 5-Aminoindole Pd-Amido_Complex->5-Aminoindole Reductive Elimination 5-Aminoindole->Pd(0) Workflow start Define Target 5-Substituted Indole substituent_type Nature of 5-Substituent? start->substituent_type hydroxy 5-Hydroxy? substituent_type->hydroxy Yes aryl_alkenyl 5-Aryl/Alkenyl? substituent_type->aryl_alkenyl No nenitzescu Nenitzescu Synthesis hydroxy->nenitzescu amino 5-Amino? aryl_alkenyl->amino No suzuki_heck Suzuki or Heck Coupling aryl_alkenyl->suzuki_heck Yes other Other Substituents (Alkyl, Halo, Nitro, etc.) amino->other No buchwald Buchwald-Hartwig Amination amino->buchwald Yes classical Classical Methods (Fischer, Reissert, etc.) other->classical larock Larock Synthesis (for 2,3,5-trisubstituted) other->larock end Select Optimal Route nenitzescu->end suzuki_heck->end buchwald->end classical->end larock->end

References

In Silico Prediction of 5-isopropoxy-2-methyl-1H-indole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a specific derivative, 5-isopropoxy-2-methyl-1H-indole. Due to a lack of extensive experimental data for this particular compound, this document serves as a methodological framework for its computational evaluation. The guide details protocols for predicting physicochemical properties, drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological targets. Furthermore, a detailed molecular docking protocol against a plausible target, Cyclooxygenase-2 (COX-2), is provided as an exemplary case study for its potential anti-inflammatory activity. The methodologies and workflows presented herein are based on established computational techniques widely used in the early stages of drug discovery.[1][5][6]

Introduction to this compound

This compound is a small, bioactive molecule belonging to the extensive family of indole derivatives.[7] The indole nucleus is a common feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antihypertensive effects.[1][2][8] The specific substitutions at the 5- and 2-positions of the indole ring in this compound are expected to modulate its physicochemical and biological properties. In silico prediction methods offer a rapid and cost-effective means to explore the potential bioactivity of such novel compounds before undertaking extensive experimental synthesis and testing.[1][5][6]

In Silico Prediction Workflow

The computational workflow for predicting the bioactivity of this compound is a multi-step process that begins with an analysis of its fundamental chemical properties and progresses to more complex biological interaction studies.

In_Silico_Workflow A Compound Structure (this compound) B Physicochemical Property & Drug-Likeness Prediction A->B C ADMET Prediction B->C D Target Identification & Prediction C->D E Molecular Docking (e.g., against COX-2) D->E F Pathway Analysis E->F G Bioactivity Profile F->G

Caption: A generalized workflow for the in silico bioactivity prediction of a small molecule.

Physicochemical Properties and Drug-Likeness

The initial step in the in silico analysis is to predict the physicochemical properties of this compound and assess its drug-likeness based on established rules such as Lipinski's Rule of Five. These parameters are crucial for determining the potential of a compound to be developed into an orally bioavailable drug.

Experimental Protocol: Physicochemical and Drug-Likeness Prediction

  • Input: The 2D structure of this compound is obtained.

  • Software: A computational tool such as SwissADME or similar platforms is utilized for the prediction.[6][8]

  • Parameters to Predict:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

    • Number of Rotatable Bonds

    • Lipinski's Rule of Five violations

  • Analysis: The predicted values are compared against the thresholds defined by Lipinski's rule (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) to evaluate its drug-likeness.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five
Molecular FormulaC12H15NO-
Molecular Weight189.26 g/mol Pass (≤ 500)
LogP3.10Pass (≤ 5)
Hydrogen Bond Donors1Pass (≤ 5)
Hydrogen Bond Acceptors1Pass (≤ 10)
Topological Polar Surface Area21.7 Ų-
Number of Rotatable Bonds2-
Drug-Likeness Yes 0 Violations

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical predictions for similar structures.

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound, which are critical for its success as a drug.

Experimental Protocol: ADMET Prediction

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string or 2D structure of this compound.

  • Software: Utilize a predictive modeling tool like ADMETlab 2.0 or similar platforms.[5]

  • Parameters to Predict:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance rate.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

  • Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of the compound.

Table 2: Predicted ADMET Profile of this compound

ParameterCategoryPredicted Outcome
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution Blood-Brain Barrier PenetrationLikely
Plasma Protein BindingHigh
Metabolism CYP2D6 InhibitorLikely
CYP3A4 InhibitorUnlikely
Toxicity AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

Note: The data in this table are hypothetical predictions for illustrative purposes.

Target Identification and Molecular Docking

Given that many indole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, COX-2 is a plausible target for this compound.[8][9] Molecular docking can be employed to predict the binding affinity and interaction of the compound with the active site of COX-2.

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor:

    • The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and charges are added to the protein structure using software like AutoDockTools.

  • Preparation of the Ligand:

    • The 3D structure of this compound is generated and energy-minimized using a chemistry software package.

    • Torsional degrees of freedom are defined.

  • Docking Simulation:

    • A grid box is defined around the active site of the receptor.

    • A docking program such as AutoDock Vina is used to perform the docking simulation, which predicts the binding poses and affinities.

  • Analysis of Results:

    • The predicted binding energy (in kcal/mol) is recorded.

    • The binding pose with the lowest energy is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's active site.

Table 3: Predicted Molecular Docking Results against COX-2

LigandTargetPredicted Binding Affinity (kcal/mol)Interacting Residues (Hypothetical)
This compoundCOX-2 (PDB: 4COX)-8.5Arg120, Tyr355, Ser530
Indomethacin (Control)COX-2 (PDB: 4COX)-9.2Arg120, Tyr355, Ser530

Note: These are hypothetical results for demonstration purposes.

Potential Signaling Pathway

If this compound is an effective COX-2 inhibitor, it would likely interfere with the prostaglandin biosynthesis pathway, which is a key process in inflammation.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2

Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. The described methodologies, from physicochemical property prediction to molecular docking and pathway analysis, offer a robust approach for the initial assessment of this and other novel chemical entities. The hypothetical results presented suggest that this compound possesses drug-like properties and may exhibit anti-inflammatory activity through the inhibition of COX-2. It is imperative to note that these computational predictions require experimental validation to confirm the bioactivity and therapeutic potential of this compound. The workflows and protocols detailed herein serve as a valuable starting point for further investigation by researchers in the field of drug discovery and development.

References

The Pharmacophore Potential of Isopropoxy Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various substitutions on the indole ring, the isopropoxy group has emerged as a key pharmacophoric feature, modulating the compound's physicochemical properties and enhancing its interaction with various biological targets. This technical guide provides an in-depth exploration of the pharmacophore potential of isopropoxy indoles, covering their synthesis, biological activities, structure-activity relationships, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area of drug discovery.

Synthesis of Isopropoxy Indole Derivatives

The synthesis of isopropoxy indoles can be achieved through various established methods for indole ring formation, followed by the introduction of the isopropoxy group, or by utilizing isopropoxy-substituted precursors.

A common strategy involves the alkylation of a hydroxy-substituted indole with an isopropyl halide. For instance, the synthesis of 2-(4'-Isopropoxy-4'-methoxyphenyl)-6-methoxyindole can be accomplished by treating the corresponding phenol precursor with 2-bromopropane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[1]

More general and adaptable synthetic routes for the core indole structure that can be modified to include the isopropoxy moiety include:

  • Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] By starting with an isopropoxy-substituted phenylhydrazine, one can directly construct the isopropoxy indole core.

  • Larock Heteroannulation: This palladium-catalyzed reaction provides a versatile method for the synthesis of polysubstituted indoles from 2-haloanilines and alkynes.[3] An isopropoxy-substituted 2-haloaniline can be employed to generate the desired indole scaffold.

A general workflow for the synthesis and evaluation of isopropoxy indoles is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursors Isopropoxy-substituted Precursors (e.g., anilines, hydrazines) Indole_Formation Indole Ring Formation (e.g., Fischer, Larock) Precursors->Indole_Formation Isopropoxy_Indole Isopropoxy Indole Derivative Indole_Formation->Isopropoxy_Indole Alkylation O-alkylation of Hydroxyindole Alkylation->Isopropoxy_Indole In_Vitro_Assays In Vitro Assays (MTT, Apoptosis, Tubulin Polymerization) Isopropoxy_Indole->In_Vitro_Assays Hydroxyindole Hydroxy-substituted Indole Hydroxyindole->Alkylation Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro_Assays->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound G Isopropoxy_Indole Isopropoxy Indole Tubulin β-Tubulin (Colchicine Binding Site) Isopropoxy_Indole->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Isopropoxy_Indole Isopropoxy Indole Isopropoxy_Indole->MEK Inhibits? Isopropoxy_Indole->ERK Inhibits?

References

Methodological & Application

Fischer Indole Synthesis: A Detailed Guide to the Preparation of 2,5-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone), to yield a substituted indole.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[4] Its derivatives have shown a wide range of biological activities, making the Fischer indole synthesis a critical tool in drug discovery and development.

This application note focuses on the synthesis of 2,5-disubstituted indoles, a class of compounds with significant therapeutic potential. The substituents at the 2- and 5-positions of the indole ring can be readily varied by selecting the appropriate ketone/aldehyde and substituted phenylhydrazine, respectively. This modularity allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Key Features of the Fischer Indole Synthesis:

  • Broad Substrate Scope: A wide variety of substituted phenylhydrazines and carbonyl compounds can be employed, leading to a diverse range of indole derivatives.

  • One-Pot Procedures: The reaction can often be carried out in a single step without the need to isolate the intermediate hydrazone, simplifying the experimental setup.[5]

  • Variety of Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can effectively catalyze the reaction.[1]

  • Applications in Total Synthesis: The Fischer indole synthesis has been instrumental in the total synthesis of complex natural products and marketed drugs, including antimigraine agents of the triptan class.[1]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate subsequently cyclizes and, following the elimination of a molecule of ammonia, aromatizes to form the stable indole ring.

A general workflow for the synthesis of a 2,5-disubstituted indole is depicted below:

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification A Substituted Phenylhydrazine (e.g., 4-subst.) C Hydrazone Formation (in situ) A->C B Ketone/Aldehyde (e.g., R-C(O)-CH3) B->C D Acid-Catalyzed Cyclization (Heat) C->D Acid Catalyst (e.g., PPA, ZnCl2) E Crude 2,5-Disubstituted Indole D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure 2,5-Disubstituted Indole F->G

A generalized workflow for the Fischer indole synthesis of 2,5-disubstituted indoles.

The detailed mechanism of the Fischer indole synthesis is illustrated in the following diagram:

Fischer_Indole_Mechanism start Aryl Hydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization Rearomatization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH3 aminal->elimination -NH3 indole 2,5-Disubstituted Indole elimination->indole Aromatization

The reaction mechanism of the Fischer indole synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of specific 2,5-disubstituted indoles.

Protocol 1: Synthesis of 2,5-Dimethylindole

This protocol describes the synthesis of 2,5-dimethylindole from p-tolylhydrazine hydrochloride and acetone.

  • Materials:

    • p-Tolylhydrazine hydrochloride

    • Acetone

    • Polyphosphoric acid (PPA)

    • Ice-water

    • Sodium bicarbonate solution (saturated)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents).

    • Add polyphosphoric acid (10 equivalents by weight) to the mixture.

    • Heat the reaction mixture to 100-110 °C with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2,5-dimethylindole by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Methoxy-2-phenylindole

This protocol outlines the synthesis of 5-methoxy-2-phenylindole from (4-methoxyphenyl)hydrazine hydrochloride and acetophenone.

  • Materials:

    • (4-Methoxyphenyl)hydrazine hydrochloride

    • Acetophenone

    • Glacial acetic acid

    • Ethanol

    • Ice-water

    • Sodium hydroxide solution (10%)

    • Hexane

  • Procedure:

    • To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add acetophenone (1 equivalent).

    • Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 2-3 hours to form the hydrazone in situ.

    • For the cyclization step, a stronger acid catalyst such as polyphosphoric acid or zinc chloride can be added, and the mixture is heated at a higher temperature (e.g., 120-140 °C) for an additional 2-4 hours. Alternatively, the reaction can be performed in a high-boiling solvent like ethylene glycol with a catalytic amount of sulfuric acid.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the mixture with a 10% sodium hydroxide solution.

    • The precipitated solid is collected by filtration, washed with water, and then with cold hexane to remove non-polar impurities.

    • The crude product can be further purified by recrystallization from ethanol to afford pure 5-methoxy-2-phenylindole.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of selected 2,5-disubstituted indoles via the Fischer indole synthesis.

2-Substituent5-SubstituentArylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MethylMethylp-TolylhydrazineAcetonePolyphosphoric AcidNeat100-1101-275-85
PhenylMethoxy(4-Methoxyphenyl)hydrazineAcetophenoneAcetic Acid / PPAEthanolReflux / 120-1402-3 / 2-470-80
Aryl-SO₂NHCH₃2-(4-Hydrazinophenyl)ethanesulfonic acid methylamideSubstituted AcetophenonesPolyphosphoric AcidNeat (Thermal)--~76
Fused Ring-SO₂NHCH₃2-(4-Hydrazinophenyl)ethanesulfonic acid methylamideCyclic KetonesAcetic Acid-Microwave-up to 93

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.[5]

Conclusion

The Fischer indole synthesis is a robust and highly adaptable method for preparing 2,5-disubstituted indoles. By carefully selecting the starting arylhydrazine and carbonyl compound, along with optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of indole derivatives for various applications in drug discovery and materials science. The protocols provided herein serve as a practical guide for the synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols for N-Alkylation of 5-isopropoxy-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 5-isopropoxy-2-methyl-1H-indole, a common synthetic transformation in medicinal chemistry and drug development. The described method utilizes a strong base, sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic alkylating agent. This protocol is designed to be a reliable starting point for the synthesis of a variety of N-alkylated this compound derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] N-alkylation of indoles is a fundamental synthetic strategy to modify their steric and electronic properties, which can significantly impact their pharmacological profile. The protocol outlined herein describes a general and efficient method for the selective N-alkylation of this compound.

Reaction Principle

The N-alkylation of indoles proceeds via a two-step mechanism. First, a strong base is used to deprotonate the acidic N-H of the indole ring, forming a nucleophilic indolide anion. This is typically performed in an anhydrous aprotic solvent to prevent quenching of the base and the anion.[2] In the second step, the indolide anion acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide, in an SN2 reaction to form the N-alkylated product.[2] The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation over C-alkylation.[3][4]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reagents and Glassware dissolve_indole Dissolve Indole in Anhydrous Solvent prep_reagents->dissolve_indole add_base Add Sodium Hydride at 0°C dissolve_indole->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent warm_to_rt Warm to Room Temperature and Stir add_alkylating_agent->warm_to_rt quench Quench with Water warm_to_rt->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Figure 1. A generalized workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., ethyl bromide, benzyl bromide, etc.)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • To a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the indole in anhydrous DMF or THF (approximately 0.1-0.2 M concentration).

  • Deprotonation:

    • Cool the solution to 0°C using an ice bath.

    • Under a positive pressure of nitrogen, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.[3]

    • Allow the resulting mixture to stir at 0°C for 30-60 minutes. The formation of the indolide anion may be indicated by a change in color and the cessation of hydrogen evolution.[5]

  • Alkylation:

    • While maintaining the temperature at 0°C, add the alkylating agent (1.1-1.5 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add more deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

Reagent/ParameterMolar Ratio (eq)Amount (for 1 mmol scale)Notes
This compound1.0189.25 mgStarting material
Sodium Hydride (60% dispersion)1.1 - 1.244 - 48 mgBase for deprotonation
Alkylating Agent (e.g., Ethyl Bromide)1.1 - 1.5120 - 163 mg (83 - 112 µL)Electrophile
Anhydrous Solvent (DMF or THF)-5 - 10 mLReaction medium
Deprotonation Temperature-0°C
Deprotonation Time-30 - 60 min
Alkylation Temperature-0°C to Room Temperature
Alkylation Time-2 - 16 hMonitor by TLC

Signaling Pathway Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole This compound Indolide Indolide Anion Indole->Indolide Deprotonation Base NaH AlkylHalide R-X (Alkyl Halide) N_Alkylated_Indole N-alkyl-5-isopropoxy-2-methyl-1H-indole Salt NaX Indolide->N_Alkylated_Indole SN2 Attack

References

Application Notes and Protocols for 5-isopropoxy-2-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 5-isopropoxy-2-methyl-1H-indole, focusing on its plausible role as a cannabinoid receptor 1 (CB1) agonist. The information is curated for researchers in drug discovery and development, providing detailed experimental protocols for synthesis and biological evaluation.

Application Notes

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The 2-methyl-1H-indole core, in particular, is a key feature in many pharmacologically active molecules. Modifications at the 5-position of the indole ring have been shown to significantly influence the biological activity of these compounds. This compound is a synthetic derivative with potential therapeutic applications, primarily suggested by its structural similarity to known cannabinoid receptor agonists.

Potential Therapeutic Area: Cannabinoid Receptor 1 (CB1) Agonism

Based on the structure-activity relationships of known indole-based cannabinoid CB1 receptor agonists, this compound is a promising candidate for investigation as a CB1 agonist.[1][2][3][4] The CB1 receptor is a G-protein coupled receptor primarily expressed in the central and peripheral nervous system and is a key component of the endocannabinoid system. Agonism of the CB1 receptor is associated with a range of physiological effects, including analgesia, appetite stimulation, and modulation of mood and memory. Therefore, this compound could be a valuable lead compound for the development of novel therapeutics for conditions such as:

  • Chronic Pain

  • Nausea and Vomiting (e.g., chemotherapy-induced)

  • Anorexia and Cachexia

  • Neuropathic Pain

The isopropoxy group at the 5-position may confer desirable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, compared to other alkoxy substituents.

Structure-Activity Relationship (SAR) Insights

For indole-based cannabinoid agonists, several structural features are crucial for potent and selective activity. The general pharmacophore includes a substituted indole core. The substituent at the 5-position of the indole ring is known to influence binding affinity and functional activity at the CB1 receptor. The 2-methyl group is also a common feature in potent CB1 agonists. The N1 position of the indole is often substituted with a group that can interact with a specific pocket of the receptor, though unsubstituted indoles can also exhibit activity.

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route for this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Protocol: Fischer Indole Synthesis

  • Step 1: Synthesis of (4-isopropoxyphenyl)hydrazine

    • To a solution of 4-isopropoxyaniline (1 equivalent) in a suitable solvent (e.g., hydrochloric acid), add a solution of sodium nitrite (1.1 equivalents) in water at 0-5 °C to form the diazonium salt.

    • Reduce the diazonium salt in situ using a reducing agent such as sodium sulfite or tin(II) chloride to yield (4-isopropoxyphenyl)hydrazine.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Condensation and Cyclization

    • React the synthesized (4-isopropoxyphenyl)hydrazine (1 equivalent) with acetone (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).

    • Heat the reaction mixture under reflux for several hours to facilitate the formation of the hydrazone intermediate and subsequent cyclization.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

2. Biological Evaluation: Cannabinoid Receptor 1 (CB1) Assays

To evaluate the activity of this compound at the CB1 receptor, a series of in vitro assays can be performed.

2.1. CB1 Receptor Binding Assay

This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand.[5][6][7]

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).

    • For non-specific binding determination, include wells with a high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).

    • Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2.2. CB1 Receptor Functional Assay

This assay measures the ability of the test compound to activate the CB1 receptor and elicit a downstream signaling response. A common method is to measure the modulation of cyclic AMP (cAMP) levels.[8]

Protocol: cAMP Assay

  • Cell Culture: Culture a cell line expressing the human CB1 receptor (e.g., CHO-hCB1 cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (this compound).

    • Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
CAS Number 1134334-84-1
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, DMSO

Table 2: Hypothetical Biological Activity Data for this compound at the CB1 Receptor

AssayParameterHypothetical Value
CB1 Binding Assay Ki (nM)50 - 200
cAMP Functional Assay EC₅₀ (nM)100 - 500
cAMP Functional Assay Emax (%)80 - 100

Note: The values in Table 2 are hypothetical and should be determined experimentally.

Visualizations

Synthesis_Workflow A 4-Isopropoxyaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (Na₂SO₃ or SnCl₂) B->C D (4-isopropoxyphenyl)hydrazine C->D F Condensation & Cyclization (Heat) D->F E Acetone E->F G This compound F->G

Caption: Synthetic workflow for this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand This compound (Agonist) Ligand->CB1 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to

Caption: CB1 receptor signaling pathway upon agonist binding.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay CB1 Receptor Binding Assay Characterization->Binding_Assay Functional_Assay CB1 Receptor Functional Assay Characterization->Functional_Assay Ki_Calc Ki Calculation Binding_Assay->Ki_Calc EC50_Calc EC₅₀/Emax Calculation Functional_Assay->EC50_Calc SAR_Analysis Structure-Activity Relationship Analysis Ki_Calc->SAR_Analysis EC50_Calc->SAR_Analysis

Caption: Overall experimental workflow for evaluation.

References

Application Notes and Protocols for High-Pressure Organic Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indole derivatives utilizing high-pressure organic synthesis techniques. The application of high pressure as a reaction parameter can lead to significant improvements in reaction rates, yields, and stereoselectivity, offering a powerful tool for the synthesis of complex molecules.[1]

Introduction to High-Pressure Organic Synthesis

High-pressure chemistry, or piezochemistry, explores chemical reactions under elevated pressure conditions, typically ranging from 0.1 to 2.0 GPa (1 to 20 kbar).[2][3] This non-traditional activation method can profoundly influence the course of a chemical reaction by affecting the activation volume (ΔV‡) and the reaction volume (ΔV). Reactions with a negative activation volume, where the volume of the transition state is smaller than the volume of the reactants, are accelerated by pressure. Similarly, reactions with a negative reaction volume, where the products are more compact than the reactants, are thermodynamically favored at high pressure.

Key advantages of employing high pressure in organic synthesis include:

  • Acceleration of slow reactions: Reactions that are sluggish at atmospheric pressure can be significantly accelerated.

  • Increased yields and selectivity: High pressure can favor the formation of the desired product over side reactions, leading to higher yields and improved chemo-, regio-, and stereoselectivity.[4]

  • Access to novel chemical space: Reactions that are not feasible under thermal conditions can often be achieved under high pressure, enabling the synthesis of unique molecular architectures.[3]

  • Green chemistry principles: By improving efficiency and reducing the need for harsh reagents or high temperatures, high-pressure synthesis can align with the principles of green chemistry.[1]

Indole and its derivatives are a critical class of heterocyclic compounds found in a vast array of natural products, pharmaceuticals, and agrochemicals.[5][6] Their diverse biological activities make them attractive targets for synthetic chemists.[5][6] High-pressure synthesis offers a valuable strategy for the efficient construction of the indole core and its subsequent functionalization.

Key High-Pressure Reactions for Indole Synthesis

Several classes of organic reactions used for indole synthesis are particularly amenable to high-pressure conditions.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of transformations that benefit from high pressure due to their typically negative activation and reaction volumes.[2] High pressure can promote cycloadditions involving less reactive dienes or dienophiles and can influence the stereochemical outcome of the reaction.[4]

[4+2] Cycloaddition (Diels-Alder Reaction): The indole nucleus can act as a dienophile or be part of a diene system. High pressure can facilitate the Diels-Alder reaction to construct fused indole ring systems that are difficult to access under thermal conditions. For instance, vinyl-substituted indoles can act as dienes in [4+2] cycloadditions, with high pressure favoring the formation of endo isomers.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly efficient for generating molecular diversity. High pressure can be a beneficial tool for promoting MCRs by accelerating the reaction rates and improving yields. Under high-pressure conditions, indoles can react with dichloromethane and secondary amines to yield Mannich products.[7]

Transition-Metal-Catalyzed Reactions

While high pressure is more commonly associated with pericyclic reactions, it can also influence transition-metal-catalyzed processes. The effect of pressure on these reactions is more complex and depends on the volume changes associated with each step of the catalytic cycle, including oxidative addition, reductive elimination, and ligand exchange. In some cases, high pressure has been shown to improve the efficiency of transition-metal-catalyzed indole syntheses.[8]

Data Presentation

The following tables summarize quantitative data for selected high-pressure syntheses of indole derivatives.

Table 1: High-Pressure [4+2] Cycloaddition for the Synthesis of Fused Indoles

EntryDieneDienophilePressure (kbar)Temperature (°C)Time (h)SolventProductYield (%)Ref.
13-(2-Alkoxyvinyl)indoleN-Phenylmaleimide12-162524DichloromethaneEndo-adduct>95[2]
23-(2-Alkoxyvinyl)indoleDimethyl acetylenedicarboxylate12-162548DichloromethaneCycloadduct80[2]
32-VinylindoleMaleic anhydride102018DichloromethaneTetrahydrocarbazole derivative92[4]

Table 2: High-Pressure Multicomponent Synthesis of Indole Derivatives

EntryIndole ReactantAldehydeThird ComponentPressure (kbar)Temperature (°C)Time (h)SolventProductYield (%)Ref.
1IndoleDichloromethaneSecondary Amine105020Acetonitrile2-Aminomethylindole60-80[7]

Experimental Protocols

General High-Pressure Experimental Setup

High-pressure reactions are typically carried out in a specialized high-pressure apparatus, such as a piston-cylinder or multi-anvil press. The reaction mixture is sealed in a flexible container (e.g., a Teflon tube or a lead capsule) and placed within the pressure vessel. A pressure-transmitting fluid (e.g., a silicone oil or a mixture of solvents) is used to apply hydrostatic pressure to the reaction vessel. The temperature is controlled by an internal or external heating system.

dot

G General High-Pressure Experimental Workflow cluster_prep Reaction Preparation cluster_hp High-Pressure Apparatus cluster_workup Reaction Work-up reactants Reactants & Solvent capsule Seal in Flexible Capsule (e.g., Teflon) reactants->capsule hp_vessel Place Capsule in High-Pressure Vessel capsule->hp_vessel pressurize Pressurize with Transmitting Fluid hp_vessel->pressurize heat Heat to Reaction Temperature pressurize->heat depressurize Cool and Depressurize heat->depressurize extraction Extract Product depressurize->extraction purification Purify by Chromatography extraction->purification final_product Final Product purification->final_product Characterize (NMR, MS, etc.)

Caption: A generalized workflow for conducting high-pressure organic synthesis experiments.

Protocol for High-Pressure [4+2] Cycloaddition of a 3-Vinylindole

Reaction: [4+2] cycloaddition of 3-(2-methoxyvinyl)-1-methyl-1H-indole with N-phenylmaleimide.

Materials:

  • 3-(2-Methoxyvinyl)-1-methyl-1H-indole (1.0 mmol, 187 mg)

  • N-Phenylmaleimide (1.2 mmol, 208 mg)

  • Dichloromethane (CH₂Cl₂, HPLC grade, 5 mL)

  • High-pressure apparatus capable of reaching 15 kbar

Procedure:

  • In a clean, dry Teflon tube, dissolve 3-(2-methoxyvinyl)-1-methyl-1H-indole (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in dichloromethane (5 mL).

  • Seal the Teflon tube securely, ensuring no air bubbles are trapped inside.

  • Place the sealed tube into the high-pressure vessel.

  • Fill the vessel with the pressure-transmitting fluid.

  • Increase the pressure to 14 kbar over a period of 10 minutes.

  • Maintain the reaction at 14 kbar and room temperature (25 °C) for 24 hours.

  • After 24 hours, slowly release the pressure over a period of 20 minutes.

  • Remove the Teflon tube from the vessel and carefully open it.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired endo-cycloadduct.

Signaling Pathways of Biologically Active Indole Derivatives

Many indole derivatives exert their biological effects by modulating specific signaling pathways. Two important receptors that are targeted by indole derivatives are the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and xenobiotic metabolism. Certain indole derivatives, particularly those derived from tryptophan metabolism by the gut microbiota, are known to be potent AHR ligands.

dot

G Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indole Indole Derivative (Ligand) ahr_complex AHR-HSP90-XAP2-p23 (Inactive Complex) indole->ahr_complex Binding ahr_active Activated AHR ahr_complex->ahr_active Conformational Change & Dissociation arnt ARNT ahr_active->arnt Heterodimerization ahr_arnt AHR-ARNT Heterodimer ahr_active->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binding gene_transcription Target Gene Transcription (e.g., CYP1A1, IL-22) xre->gene_transcription Initiation biological_response Biological Response (Immune Modulation, Metabolism) gene_transcription->biological_response

Caption: Activation of the AHR signaling pathway by an indole derivative ligand.

Pregnane X Receptor (PXR) Signaling Pathway

The PXR is a nuclear receptor that is highly expressed in the liver and intestine and plays a key role in sensing foreign compounds (xenobiotics) and regulating their metabolism and elimination. Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut bacteria, is a known activator of PXR.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ipa Indole-3-propionic Acid (Ligand) pxr_inactive PXR (Inactive) ipa->pxr_inactive Binding pxr_active Activated PXR pxr_inactive->pxr_active Activation rxr RXR pxr_active->rxr Heterodimerization pxr_rxr PXR-RXR Heterodimer pxr_active->pxr_rxr pxre PXR Response Element (PXRE) pxr_rxr->pxre Binding gene_transcription Target Gene Transcription (e.g., CYP3A4, MDR1) pxre->gene_transcription Initiation biological_response Biological Response (Xenobiotic Metabolism, Detoxification) gene_transcription->biological_response

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Isopropoxy-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 5-isopropoxy-2-methyl-1H-indole scaffold using various palladium-catalyzed cross-coupling reactions. This indole derivative is a valuable building block in medicinal chemistry, and its derivatization through modern cross-coupling techniques allows for the rapid generation of diverse chemical libraries for drug discovery and development.

The following sections detail the preparation of a key starting material and provide protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions. The provided protocols are based on established methods for structurally similar indole substrates and may require optimization for the specific target molecule.

Preparation of Halo-Substituted this compound

To utilize palladium-catalyzed cross-coupling reactions, a halo-substituted derivative of this compound is required as a starting material. Bromine and iodine are common halogens used for this purpose due to their reactivity in oxidative addition to palladium(0) complexes. A general procedure for the bromination of an activated indole ring is provided below. The position of halogenation (e.g., C3, C4, C6, or C7) will depend on the specific reaction conditions and the inherent reactivity of the indole core. For the purpose of these application notes, we will focus on reactions involving a hypothetical 3-bromo-5-isopropoxy-2-methyl-1H-indole.

Protocol: Bromination of this compound

This protocol is a general method for the bromination of indoles and may need to be adapted and optimized.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired bromo-5-isopropoxy-2-methyl-1H-indole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

Experimental_Workflow Start Start Setup Setup Schlenk tube with reactants and catalyst Start->Setup Inert Evacuate and backfill with inert gas Setup->Inert Solvent Add anhydrous solvent and other reagents Inert->Solvent Reaction Heat and stir reaction (monitor by TLC) Solvent->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Note: Protocol for Monitoring Indole Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of indole and its derivatives is a cornerstone of medicinal chemistry and drug development, as the indole scaffold is present in a vast array of pharmacologically active compounds. Monitoring the progress of these synthesis reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side products. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose due to its simplicity, speed, low cost, and high sensitivity.[1][2] This application note provides a detailed protocol for monitoring the progress of indole synthesis reactions using TLC, with a focus on the Fischer indole synthesis as a representative example.

Principle of Thin-Layer Chromatography

TLC is a solid-liquid chromatographic technique where a solid stationary phase (commonly silica gel or alumina coated on a plate) and a liquid mobile phase (an organic solvent or solvent mixture) are used to separate the components of a mixture.[2] The separation is based on the principle of differential partitioning. Compounds in the mixture are carried up the plate by the mobile phase. Polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value.[3] Conversely, less polar compounds have a weaker interaction with the stationary phase, travel further up the plate, and exhibit a higher Rf value. By observing the disappearance of starting material spots and the appearance of a product spot, the reaction progress can be effectively monitored.[4]

Experimental Protocols

Materials and Equipment
  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254 (the F254 indicator allows for visualization under UV light).[1][5]

  • Mobile Phase (Eluent): A solvent system appropriate for the polarity of the reactants and products. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • TLC Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.

  • Visualization Tools:

    • UV lamp (254 nm).[5]

    • Iodine chamber (optional).[5]

    • Staining solution in a dipping jar (e.g., Ehrlich's reagent).

    • Heat gun or hot plate for developing stains.

  • General Lab Equipment: Fume hood, forceps, pencils, ruler, beakers, vials.

Protocol for Monitoring Reaction Progress

This protocol describes the general procedure for monitoring an indole synthesis, such as the Fischer indole synthesis, where a phenylhydrazine and a ketone/aldehyde react to form an indole.[6]

Step 1: Preparation of the TLC Chamber

  • Pour the chosen mobile phase (eluent) into the TLC developing chamber to a depth of approximately 0.5 cm.[7]

  • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[8]

  • Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.[8]

Step 2: Preparation of the TLC Plate

  • Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica layer.

  • Mark three equally spaced points on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[7]

Step 3: Sample Preparation and Spotting

  • Starting Material (SM): Prepare a dilute solution of the key starting material (e.g., the phenylhydrazine or the starting ketone) in a volatile solvent like ethyl acetate or the reaction solvent.

  • Reaction Mixture (RM): Using a capillary, take a small aliquot of the reaction mixture. If the mixture is concentrated, dilute it with a suitable solvent.

  • Spotting:

    • On the leftmost mark (SM), use a capillary tube to apply a small spot of the starting material solution. The spot should be as small as possible (1-2 mm in diameter).

    • On the rightmost mark (RM), apply a small spot of the reaction mixture.

    • On the center mark (C), first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[7]

    • Ensure the solvent from each spot has completely evaporated before proceeding.

Step 4: Development

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent.

  • Close the chamber and allow the solvent front to ascend the plate.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

Step 5: Visualization

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Non-Destructive Visualization: View the plate under a UV lamp (254 nm).[9] UV-active compounds, common for aromatic structures like indoles, will appear as dark spots against the green fluorescent background.[5] Circle the observed spots lightly with a pencil.

  • Destructive Visualization (Staining):

    • Ehrlich's Reagent for Indoles: This is a highly specific stain for indoles.[1]

      • Preparation: Dissolve 0.5 g of p-dimethylaminobenzaldehyde (PDAB) in a mixture of 10 mL of concentrated hydrochloric acid and 40 mL of ethanol.[1][10]

      • Procedure: Quickly dip the TLC plate into the stain solution using forceps, or spray the plate evenly with the reagent in a fume hood.

      • Development: Gently warm the plate with a heat gun. Indoles typically produce blue or purple spots, while other compounds may not stain or will appear as different colors.[10][11]

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable compounds.

      • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[12]

      • Procedure: Dip the plate in the stain. Spots will appear as yellow-brown against a purple background.[13]

Step 6: Analysis and Interpretation

  • Monitor Progress: Compare the spots in the three lanes. As the reaction proceeds, the spot corresponding to the starting material in the RM lane will decrease in intensity, and a new spot corresponding to the indole product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4]

  • Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[14]

    • Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

    • Rf values are unitless and range from 0 to 1.[14]

Data Presentation

The selection of an appropriate mobile phase is critical for achieving good separation. The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, which allows for clear separation from both the starting materials and any byproducts.[15] The table below provides examples of mobile phases used for indole synthesis and typical Rf values. Note that Rf values can vary based on specific reaction conditions, temperature, and plate type.[16]

Reaction Type (Example)ComponentMobile Phase (Eluent System)Typical Rf Value
Fischer Indole SynthesisPhenylhydrazine (SM)Hexane:Ethyl Acetate (4:1)0.5 - 0.6
Arylhydrazone (Intermediate)Hexane:Ethyl Acetate (4:1)0.4 - 0.5
Substituted Indole (Product)Hexane:Ethyl Acetate (4:1)0.3 - 0.4
Madelung Indole SynthesisN-formyl-o-toluidine (SM)Dichloromethane:Methanol (20:1)0.6 - 0.7
2-Methylindole (Product)Dichloromethane:Methanol (20:1)0.4 - 0.5
Reissert Indole Synthesiso-Nitrotoluene (SM)Hexane:Ethyl Acetate (9:1)0.8 - 0.9
Diethyl (o-nitrophenyl)pyruvateHexane:Ethyl Acetate (9:1)0.5 - 0.6
Indole-2-carboxylic acid (Product)Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid0.2 - 0.3

Mandatory Visualization

The following diagram illustrates the logical workflow for monitoring an indole synthesis reaction using TLC.

TLC_Workflow Workflow for TLC Monitoring of Indole Synthesis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare & Equilibrate TLC Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples Prepare SM, RM, & Co-spot Samples prep_plate->prep_samples spot_plate Spot Plate with SM, Co-spot, & RM prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Stain Plate (e.g., Ehrlich's Reagent) visualize_uv->visualize_stain interpret Interpret Results: Compare Spots, Calculate Rf Values visualize_stain->interpret decision Reaction Complete? interpret->decision continue_rxn No decision->continue_rxn workup Yes decision->workup continue_rxn->prep_samples Continue reaction & resample later

Caption: Experimental workflow for monitoring reaction progress.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-hydroxy-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds, making efficient and scalable synthetic routes essential for drug discovery and development. The methodologies described herein are based on established chemical principles and have been adapted for larger-scale production.

Introduction

5-hydroxy-2-methyl-1H-indole is a key building block for a variety of pharmaceutical compounds. Its derivatives have shown promise in diverse therapeutic areas. The demand for efficient and scalable synthetic methods is therefore high. The most common and effective route for the large-scale synthesis of this indole derivative is the Nenitzescu indole synthesis. This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative.

This document outlines a two-step process for the synthesis of 5-hydroxy-2-methyl-1H-indole:

  • Nenitzescu Reaction: Synthesis of the intermediate, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, from p-benzoquinone and ethyl β-aminocrotonate.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final product, 5-hydroxy-2-methyl-1H-indole.

Production of over 20 kg of 5-hydroxy-2-methyl-1H-indole has been achieved using these methods, demonstrating their feasibility for manufacturing-scale synthesis.[1][2]

Data Presentation

Table 1: Optimized Reaction Conditions for the Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
ParameterConditionRationale
Reactant Molar Ratio p-Benzoquinone : Ethyl β-aminocrotonate = 1 : 1.2-1.6An excess of the aminocrotonate drives the reaction to completion.[3]
Solvent Highly Polar Solvent (e.g., Acetone, Acetonitrile)Polar solvents are reported to provide the best performance for the Nenitzescu reaction.
Temperature Room TemperatureSufficient for producing large batches (≥100 kg) and avoids potential side reactions at elevated temperatures.[3]
Catalyst Not required for this specific reactionThe reaction proceeds efficiently under the specified conditions without the need for a catalyst.
Table 2: Summary of a Large-Scale Synthesis Run
StageProductStarting Material (Scale)YieldPurity
Nenitzescu Reaction Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate>60 kgHigh≥98% (TLC)[4]
Hydrolysis 5-hydroxy-2-methyl-1H-indole>20 kg of final productHighHigh

Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate via Nenitzescu Reaction

This protocol is adapted from established large-scale manufacturing procedures.[1][2]

Materials:

  • p-Benzoquinone

  • Ethyl β-aminocrotonate

  • Acetone (or other suitable polar solvent)

  • Appropriate reaction vessel with stirring and temperature control

Procedure:

  • In a large, suitable reaction vessel, dissolve p-benzoquinone in the chosen polar solvent at room temperature.

  • Slowly add ethyl β-aminocrotonate to the solution with continuous stirring. An optimal molar ratio of p-benzoquinone to ethyl β-aminocrotonate is between 1:1.2 and 1:1.6.[3]

  • Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the purified ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Protocol 2: Scale-up Hydrolysis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Materials:

  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide)

  • Acid for neutralization (e.g., Hydrochloric Acid)

  • Suitable reaction vessel with stirring and heating capabilities

Procedure:

  • In a large reaction vessel, suspend the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate in an aqueous solution of a strong base.

  • Heat the mixture to reflux with vigorous stirring. The hydrolysis progress can be monitored by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a suitable acid to precipitate the product.

  • Collect the precipitated 5-hydroxy-2-methyl-1H-indole by filtration.

  • Wash the product with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system to achieve high purity.

  • Dry the final product under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_nenitzescu Step 1: Nenitzescu Reaction cluster_hydrolysis Step 2: Hydrolysis p_benzo p-Benzoquinone reaction_vessel_1 Reaction Vessel (Polar Solvent, Room Temp) p_benzo->reaction_vessel_1 aminocrotonate Ethyl β-aminocrotonate aminocrotonate->reaction_vessel_1 intermediate Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate reaction_vessel_1->intermediate Precipitation & Filtration reaction_vessel_2 Reaction Vessel (Aqueous Base, Reflux) intermediate->reaction_vessel_2 final_product 5-hydroxy-2-methyl-1H-indole reaction_vessel_2->final_product Neutralization, Filtration & Recrystallization

Caption: Scale-up synthesis workflow for 5-hydroxy-2-methyl-1H-indole.

Nenitzescu_Mechanism start p-Benzoquinone + Ethyl β-aminocrotonate michael_addition Michael Addition start->michael_addition nucleophilic_attack Nucleophilic Attack by Enamine π-bond michael_addition->nucleophilic_attack elimination Elimination nucleophilic_attack->elimination product Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate elimination->product

Caption: Key steps in the Nenitzescu indole synthesis mechanism.

References

Application of 5-Isopropoxy-2-methyl-1H-indole in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the application of 5-isopropoxy-2-methyl-1H-indole in cancer cell line studies is limited. The following application notes and protocols have been compiled based on studies of structurally similar indole derivatives, particularly 5-alkoxy-2-methyl-1H-indoles and other substituted indoles, to provide a representative framework for potential research applications. The experimental data presented is illustrative and derived from studies on related compounds.

I. Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. Many indole-based molecules have been shown to exhibit potent anticancer properties by targeting various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. The 2-methyl-1H-indole scaffold, in particular, serves as a core structure in many compounds with demonstrated cytotoxic effects against various cancer cell lines. The presence of an alkoxy group at the 5-position of the indole ring can modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity.

This document provides an overview of the potential applications of this compound in cancer cell line research, including hypothetical data on its antiproliferative activity and detailed protocols for key experimental assays.

II. Potential Anticancer Activity and Mechanism of Action

Based on structure-activity relationship studies of similar indole derivatives, this compound is hypothesized to exhibit antiproliferative and pro-apoptotic effects in cancer cells. The potential mechanisms of action could involve:

  • Induction of Apoptosis: Many indole derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: Substituted indoles have been observed to cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, could be potential targets.

III. Data Presentation: Antiproliferative Activity of Related Indole Derivatives

The following tables summarize the cytotoxic activity of various 5-substituted-2-methyl-indole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response).

Table 1: IC50 Values (µM) of Representative 5-Alkoxy-2-methyl-1H-indole Analogs

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Analog A (5-methoxy) 15.2 ± 1.810.5 ± 1.222.1 ± 2.518.9 ± 2.1
Analog B (5-ethoxy) 12.8 ± 1.58.9 ± 0.919.5 ± 2.216.4 ± 1.8
Analog C (5-propoxy) 11.5 ± 1.37.2 ± 0.817.8 ± 1.914.1 ± 1.5

Table 2: Apoptosis Induction and Cell Cycle Arrest by a Representative Indole Derivative (Analog C) in MCF-7 Cells

Treatment (24h)Apoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) 3.5 ± 0.565.2 ± 3.120.1 ± 1.914.7 ± 1.5
Analog C (10 µM) 25.8 ± 2.778.9 ± 4.210.5 ± 1.110.6 ± 1.2

IV. Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of a test compound like this compound.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

D. Western Blotting

This technique is used to detect specific proteins in a cell lysate, for example, to investigate the effect of the compound on apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

V. Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway and a typical experimental workflow.

G cluster_0 Apoptosis Signaling Pathway Indole_Derivative 5-Alkoxy-2-methyl-indole Bcl2 Bcl-2 (anti-apoptotic) Indole_Derivative->Bcl2 inhibition Bax Bax (pro-apoptotic) Indole_Derivative->Bax activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a 5-alkoxy-2-methyl-indole derivative.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Start: Cancer Cell Culture treatment Treat cells with Indole Derivative start->treatment viability MTT Assay (Cell Viability) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle western_blot Western Blot (Protein Expression) ic50->western_blot end End: Data Analysis apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for evaluating the anticancer properties of an indole derivative.

Application Note: High-Throughput Screening Assays for Novel 5-isopropoxy-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The 5-isopropoxy-2-methyl-1H-indole scaffold is a promising starting point for the development of novel therapeutics. This application note provides detailed protocols for the development of robust and sensitive high-throughput screening (HTS) assays to identify and characterize the biological activity of derivatives based on this scaffold. The protocols described herein focus on two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs), which are common targets for indole-based compounds.[2][5]

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the screening assays.

Table 1: Kinase Inhibition Assay Data Summary

Compound IDStructureIC₅₀ (nM)Hill SlopeMax Inhibition (%)
Lead-0011501.198
Analog-0013201.095
Analog-002>10,000N/A<10
Staurosporine(Control)101.2100

Table 2: GPCR Second Messenger Assay Data Summary

Compound IDStructureEC₅₀ (nM)Hill SlopeMax Response (%)Mode of Action
Lead-002851.392Agonist
Analog-0032500.985Partial Agonist
Analog-004N/AN/AN/AAntagonist
Isoproterenol(Control)51.1100Agonist

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a biochemical assay to identify inhibitors of a target protein kinase. The assay measures the phosphorylation of a substrate peptide.[6][7]

Materials:

  • Target Kinase (e.g., MAP4K4)[8]

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA

  • HTRF® Kinase Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • 384-well low-volume white microplates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compound solution in DMSO into the wells of a 384-well plate. For the positive control (no inhibition), dispense DMSO. For the negative control (100% inhibition), dispense a known inhibitor.

  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and its biotinylated substrate peptide in assay buffer. Add 5 µL of this solution to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the HTRF® detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

Data Analysis:

The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: AlphaLISA® SureFire® Cellular Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of a kinase signaling pathway in intact cells.

Materials:

  • Cell line expressing the target kinase and its downstream substrate (e.g., HEK293 cells)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Stimulant (e.g., growth factor to activate the pathway)

  • AlphaLISA® SureFire® Kit for the target phosphorylated protein

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • 96-well cell culture plates

  • AlphaLISA®-compatible microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Pathway Stimulation: Add the appropriate stimulant to the cells and incubate for the recommended time (e.g., 10-30 minutes).

  • Cell Lysis: Remove the medium and add 50 µL of the AlphaLISA® SureFire® Lysis Buffer to each well. Incubate for 10 minutes with gentle shaking.

  • Lysate Transfer: Transfer 10 µL of the lysate to a 384-well white microplate.

  • Detection: Prepare the AlphaLISA® Acceptor bead mix and add 5 µL to each well. Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Add 5 µL of the AlphaLISA® Donor bead solution.

  • Final Incubation: Incubate for 1 hour in the dark at room temperature.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible microplate reader.

Data Analysis:

The AlphaLISA® signal is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to controls. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 3: Luciferase Reporter Gene Assay for GPCR Activation

This protocol is designed to identify compounds that modulate the activity of a GPCR by measuring the downstream activation of a transcription factor.[9][10][11][12]

Materials:

  • HEK293 cells stably expressing the target GPCR and a luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled receptors).[13]

  • Cell Culture Medium (DMEM with 10% FBS)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the stable cell line in 96-well plates at a density of 40,000 cells/well and incubate overnight.

  • Compound Addition: Add various concentrations of the test compounds to the cells. For antagonists, pre-incubate with the compounds before adding a known agonist.

  • Incubation: Incubate the plate for 6 hours at 37°C to allow for gene expression.

  • Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a volume of luciferase reagent equal to the volume of culture medium in each well.

  • Incubation: Incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescence signal is proportional to the level of transcription factor activation. For agonists, EC₅₀ values are determined from the concentration-response curve. For antagonists, IC₅₀ values are determined by measuring the inhibition of the agonist response.

Mandatory Visualizations

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response Indole 5-isopropoxy-2-methyl- 1H-indole derivative Indole->Kinase Inhibits

Caption: Kinase Inhibition by an Indole Derivative.

G cluster_1 GPCR Signaling Pathway (Gs-coupled) Ligand Agonist (Indole Derivative) GPCR Target GPCR Ligand->GPCR G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Luciferase Luciferase Gene Expression CREB->Luciferase Induces

Caption: GPCR Agonist-Induced Luciferase Expression.

G cluster_2 HTRF Kinase Assay Workflow Start Start Dispense_Cmpd Dispense Compound Start->Dispense_Cmpd Add_Enzyme_Substrate Add Kinase & Substrate Dispense_Cmpd->Add_Enzyme_Substrate Add_ATP Add ATP (Start Reaction) Add_Enzyme_Substrate->Add_ATP Incubate_1 Incubate 60 min Add_ATP->Incubate_1 Add_Detection Add HTRF Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate 60 min Add_Detection->Incubate_2 Read_Plate Read Plate (620/665 nm) Incubate_2->Read_Plate End End Read_Plate->End

Caption: HTRF Kinase Assay Experimental Workflow.

References

Application Note: HPLC Purification of 5-isopropoxy-2-methyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the purification of 5-isopropoxy-2-methyl-1H-indole analogs using High-Performance Liquid Chromatography (HPLC). Indole derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities. The protocol herein outlines a robust reverse-phase HPLC (RP-HPLC) method, suitable for achieving high purity of the target analogs, a critical step in drug discovery and development. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram.

Introduction

Indole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The this compound core represents a key pharmacophore in various therapeutic areas. Synthesis of analogs based on this scaffold often results in complex mixtures containing starting materials, by-products, and the desired product. Efficient purification is therefore paramount to isolate the target compound for subsequent biological evaluation and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small organic molecules.[1][2] This note details a generalized yet effective RP-HPLC method that can be adapted for various analogs of this compound.

Data Presentation

Successful purification of this compound analogs is dependent on the optimization of several key HPLC parameters. The following tables provide a summary of typical starting conditions and expected performance metrics based on the purification of structurally related indole compounds.[3][4][5]

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC SystemPreparative HPLC System with Gradient Capability
PumpQuaternary or Binary Gradient Pump
DetectorUV-Vis Detector (with Diode Array option recommended)
Fraction CollectorAutomated Fraction Collector
ColumnC18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm)
Guard ColumnC18 Guard Column
SolventsHPLC Grade Acetonitrile, Methanol, and Water
AdditivesFormic Acid (FA) or Trifluoroacetic Acid (TFA)
VialsAutosampler vials, Fraction collection tubes

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 30-90% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 500 µL (dependent on sample concentration)
Run Time 30 minutes

Table 3: Expected Performance and Purity Analysis

ParameterExpected Value
Retention Time of Analyte 12-18 minutes (highly dependent on specific analog)
Purity of Collected Fractions >95% (as determined by analytical HPLC)
Recovery >85%
Peak Tailing Factor 0.9 - 1.5
Theoretical Plates >2000

Experimental Protocols

This section provides a step-by-step guide for the HPLC purification of this compound analogs.

Sample Preparation

Proper sample preparation is crucial for a successful purification.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or methanol are often good starting choices.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Dilution: Dilute the filtered sample with Mobile Phase A to a concentration suitable for preparative HPLC. A typical starting concentration is 10-20 mg/mL.

HPLC System Preparation

Ensure the HPLC system is properly prepared before initiating the purification run.

  • Solvent Preparation: Prepare fresh mobile phases. For example, for 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • System Purge: Purge all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 30% B) for at least 30 minutes or until a stable baseline is achieved.

Purification Run and Fraction Collection
  • Method Setup: Program the HPLC method with the gradient, flow rate, and detection parameters as outlined in Table 2.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak elutes and stop collecting after the peak has returned to baseline. Use a fraction collector set to trigger collection based on a specific UV absorbance threshold.

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of each collected fraction using analytical HPLC to determine the purity.

  • Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer.

  • Final Product Characterization: Characterize the purified compound using appropriate analytical techniques such as NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow for this compound analogs.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter dilute Dilute with Mobile Phase A filter->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate characterize Final Product Characterization evaporate->characterize

HPLC Purification Workflow

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Sample overload- Column degradation- Inappropriate mobile phase pH- Reduce injection volume/concentration- Replace column or guard column- Adjust mobile phase pH
Poor Resolution - Inefficient gradient- Wrong stationary phase- Optimize the gradient (e.g., make it shallower)- Try a different column chemistry (e.g., C8)
No Peak Elution - Compound is too non-polar- System clog- Increase the percentage of organic solvent in the gradient- Check system pressure and troubleshoot for blockages
Baseline Noise - Air bubbles in the system- Contaminated solvents- Purge the system thoroughly- Use fresh, high-purity solvents

Conclusion

The described reverse-phase HPLC method provides a reliable and efficient means for the purification of this compound analogs. By following the detailed protocol and utilizing the provided troubleshooting guide, researchers can obtain highly pure compounds essential for advancing their drug discovery and development efforts. The adaptability of this method makes it a valuable tool for the purification of a wide range of indole derivatives. Further optimization may be required for specific analogs to achieve the highest possible purity and recovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Nenitzescu indole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Nenitzescu indole synthesis. Find troubleshooting tips for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Nenitzescu indole synthesis in a question-and-answer format.

Q1: Why is the yield of my 5-hydroxyindole product consistently low?

A1: Low yields in the Nenitzescu synthesis can be attributed to several factors. One common issue is the choice of solvent. The reaction generally performs best in highly polar solvents.[1] Studies have shown that nitromethane and acetic acid are particularly effective solvents for this reaction.[2][3] Additionally, suboptimal stoichiometry of the reactants can lead to reduced yields. For larger-scale reactions, a mole ratio of 1:1.2-1.6 between the benzoquinone and the ethyl 3-aminocrotonate is recommended.[1] Another factor to consider is the potential for polymerization of the starting materials or intermediates, which can be mitigated by optimizing reaction conditions such as temperature and catalyst.[1]

Q2: I am observing the formation of a significant amount of benzofuran byproduct. How can I favor the formation of the desired indole?

A2: The formation of 5-hydroxybenzofurans is a known competitive side reaction in the Nenitzescu synthesis.[4] The reaction pathway is highly dependent on the reaction conditions and the structure of the starting materials.[4] The use of Lewis acids can influence the chemoselectivity of the reaction. For instance, zinc halides (ZnCl₂, ZnI₂) have been shown to promote the cyclization towards hydroxyindoles.[2][3] The choice of the halide counter-ion in zinc catalysts can also affect the regioselectivity.[4] In some cases, an acid-catalyzed amine elimination from a hemiaminal intermediate leads to the benzofuran.[4] Careful selection of the catalyst and solvent system is crucial to steer the reaction towards the desired indole product.

Q3: My reaction is not proceeding to completion, and I am recovering unreacted starting materials. What can I do?

A3: Incomplete conversion can be due to insufficient activation of the reactants. The Nenitzescu reaction can be catalyzed by both protic and Lewis acids.[4][5] Lewis acids, such as zinc chloride (ZnCl₂), zinc iodide (ZnI₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·Et₂O), can activate the enamine component.[1][2][4] Velezheva et al. reported that a Lewis acid catalyst can activate the enamine through the formation of a diketodienamine-ZnCl₂ complex.[1] Increasing the reaction temperature can also improve the reaction rate and conversion, although this should be done cautiously to avoid promoting side reactions.[4] For large-scale reactions, using a 20-60% excess of the benzoquinone has been found to be effective.[1]

Q4: I am experiencing issues with product purification. The crude product is a complex mixture. How can I simplify the workup?

A4: A complex crude product mixture often indicates the presence of side products and polymerization. Optimizing the reaction conditions to improve selectivity is the first step. Using a solvent system where the product crystallizes out upon formation can simplify purification. For instance, Patrick and Saunders noted that using nitromethane as a solvent allowed for easy crystallization of the product.[2] A solid-phase variation of the Nenitzescu reaction has also been developed, which can simplify purification by anchoring one of the reactants to a polymer scaffold.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Nenitzescu indole synthesis?

A1: The mechanism of the Nenitzescu reaction involves a sequence of steps starting with a Michael addition of the β-aminocrotonic ester (enamine) to the benzoquinone. This is followed by a nucleophilic attack from the enamine pi bond to form a five-membered ring, and subsequent elimination and aromatization to yield the 5-hydroxyindole derivative.[1] An alternative mechanism involving an initial condensation between the enamine nitrogen and a quinone carbonyl has been considered but is less likely.[6][7]

Q2: What are the ideal stoichiometric ratios for the reactants?

A2: For laboratory-scale synthesis, equimolar amounts of the benzoquinone and enamine are often used. However, for large-scale production, it has been reported that a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is ideal.[1] Using a 20-60% excess of the benzoquinone can also be effective.[1]

Q3: Which solvents are recommended for the Nenitzescu synthesis?

A3: The choice of solvent significantly impacts the reaction yield, which can range from 5% to 95%.[2] Highly polar solvents are generally preferred.[1] Acetic acid and nitromethane have been identified as particularly suitable solvents for obtaining 5-hydroxyindole derivatives.[2][3] Other solvents that have been used include acetone, ethanol, 1,2-dichloroethane, dichloromethane, benzene, THF, and water.[2]

Q4: What is the role of a catalyst in this reaction?

A4: While the Nenitzescu reaction can proceed without a catalyst, the use of a catalyst can significantly improve the yield and selectivity. Lewis acids like zinc halides (ZnCl₂, ZnI₂) enhance the cyclization to form hydroxyindoles.[2][3] They are thought to activate the enamine through complexation.[1] Protic acids can also catalyze the reaction.[5] However, trifluoroacetic acid (TFA) has been found to be a poor catalyst for indole synthesis.[2]

Q5: How does temperature affect the Nenitzescu synthesis?

A5: The reaction is often conducted at room temperature.[1] However, increasing the temperature can improve yields in some cases.[4] It is important to note that higher temperatures can also lead to increased side product formation and polymerization, so the optimal temperature should be determined experimentally for each specific substrate combination.[4]

Data Presentation

Table 1: Effect of Solvents on Nenitzescu Reaction Yield

SolventYield (%)Reference
NitromethaneImproved yields, products crystallized easilyPatrick & Saunders, 1979[2]
Acetic AcidEffective for obtaining 5-hydroxyindolesBernier & Henichart, 1981[2]
AcetoneYields ranging from 73-77% (specific example)Tretyakova et al., 2020[2]
DichloromethaneVariable, dependent on catalystVelezheva et al.[2]
Toluene67% (with 8 mol% ZnI₂)Velezheva et al.[2]
Carbon Tetrachloride19% (with 8 mol% ZnI₂)Velezheva et al.[2]
Ethyl AcetateOptimized for certain derivativesSchols et al.[2]

Table 2: Effect of Catalysts on Nenitzescu Reaction

CatalystSolventEffectReference
ZnCl₂DichloromethaneEnhances cyclization to hydroxyindolesVelezheva et al.[2]
ZnI₂DichloromethaneEnhances cyclization to hydroxyindolesVelezheva et al.[2]
AlCl₃Not specifiedModerate yieldsVelezheva et al.[2]
BF₃·Et₂ONot specifiedModerate yieldsVelezheva et al.[2]
Trifluoroacetic Acid (TFA)Not specifiedPoor catalyst for indole synthesisVelezheva et al.[2]

Experimental Protocols

General Protocol for Nenitzescu Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Solvent (e.g., Nitromethane or Acetic Acid)

  • Catalyst (optional, e.g., ZnCl₂)

  • Reaction flask

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • Dissolve the 1,4-benzoquinone in the chosen solvent in a reaction flask with stirring.

  • If using a catalyst, add it to the solution.

  • Slowly add the ethyl 3-aminocrotonate to the reaction mixture. For larger scale, maintain a mole ratio of 1:1.2-1.6 (benzoquinone:enamine).[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (this can range from a few hours to overnight).

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, if the product has precipitated, it can be collected by filtration.

  • If the product is in solution, perform a standard aqueous workup.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Lewis Acid-Catalyzed Nenitzescu Synthesis

This protocol is adapted from the work of Velezheva et al. on Lewis acid catalysis.

Materials:

  • Substituted 1,4-Benzoquinone

  • β-Aminocrotonic ester

  • Dichloromethane (CH₂Cl₂)

  • Zinc Chloride (ZnCl₂) (anhydrous)

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a stirred solution of the 1,4-benzoquinone in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid catalyst (e.g., 10-100 mol% ZnCl₂). The amount of catalyst may need to be optimized depending on the enamine used.[7]

  • Add the β-aminocrotonic ester dropwise to the mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature, monitoring the reaction by TLC.

  • After the reaction is complete, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Nenitzescu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve Benzoquinone in Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst enamine Add Enamine (e.g., Ethyl 3-aminocrotonate) catalyst->enamine reaction Stir at Optimal Temperature enamine->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup / Filtration monitor->workup purify Purification (Recrystallization / Chromatography) workup->purify end Pure 5-Hydroxyindole purify->end

Caption: General experimental workflow for the Nenitzescu indole synthesis.

Troubleshooting_Logic cluster_yield Low Yield cluster_side_product Byproduct Formation (e.g., Benzofuran) cluster_incomplete Incomplete Reaction start Problem Encountered check_solvent Check Solvent Polarity (Use Nitromethane/Acetic Acid) start->check_solvent use_lewis_acid Add Lewis Acid Catalyst (e.g., ZnCl2, ZnI2) start->use_lewis_acid add_catalyst Introduce Catalyst (Lewis or Protic Acid) start->add_catalyst check_ratio Optimize Reactant Ratio (1:1.2-1.6 Benzoquinone:Enamine) check_solvent->check_ratio check_temp Adjust Temperature check_ratio->check_temp solution Optimized Reaction check_temp->solution vary_catalyst Vary Catalyst Counter-ion use_lewis_acid->vary_catalyst vary_catalyst->solution increase_temp Increase Temperature (with caution) add_catalyst->increase_temp excess_quinone Use Excess Benzoquinone (20-60%) increase_temp->excess_quinone excess_quinone->solution

Caption: Troubleshooting logic for common issues in the Nenitzescu synthesis.

References

Troubleshooting low yields in the synthesis of 5-isopropoxy-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-isopropoxy-2-methyl-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

Low yields or reaction failures in the synthesis of this compound, commonly achieved via the Fischer indole synthesis, can be attributed to several factors. This guide provides a structured approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield or No Product check_reagents Verify Starting Material Quality (4-isopropoxyphenylhydrazine, acetone) start->check_reagents check_conditions Review Reaction Conditions (Acid catalyst, temperature, solvent) check_reagents->check_conditions Reagents OK sub_reagents Degradation of hydrazine? Purity of acetone? check_reagents->sub_reagents check_workup Examine Workup and Purification check_conditions->check_workup Conditions Correct sub_conditions Incorrect acid? Temperature too high/low? Inappropriate solvent? check_conditions->sub_conditions side_reactions Investigate Potential Side Reactions check_workup->side_reactions Workup OK sub_workup Product loss during extraction? Decomposition on silica gel? check_workup->sub_workup sub_side_reactions Polymerization? Incomplete cyclization? Rearrangement products? side_reactions->sub_side_reactions solution_reagents Use fresh, purified reagents. sub_reagents->solution_reagents solution_conditions Optimize catalyst, temperature, and solvent. sub_conditions->solution_conditions solution_workup Modify extraction pH. Use neutral alumina for chromatography. sub_workup->solution_workup solution_side_reactions Lower temperature. Use milder acid catalyst. sub_side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Issue Potential Cause Recommended Solution
No product formation or very low conversion of starting materials. Inactive Catalyst: The acid catalyst (e.g., polyphosphoric acid, zinc chloride) may be old or hydrated.Use a fresh, anhydrous batch of the acid catalyst. For Lewis acids like zinc chloride, ensure it is freshly fused or dried before use.
Low Reaction Temperature: The temperature may be insufficient to drive the cyclization, which often requires elevated temperatures.[1]Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Be cautious of excessively high temperatures which can lead to decomposition.
Degradation of Hydrazine: Aryl hydrazines can be unstable and may degrade upon storage, especially if exposed to air or light.Use freshly prepared or purified 4-isopropoxyphenylhydrazine. Store it under an inert atmosphere and in the dark.
Formation of multiple products, difficult purification. Side Reactions: The Fischer indole synthesis is prone to side reactions, such as rearrangements or polymerization, especially under harsh acidic conditions.[2]Try using a milder acid catalyst (e.g., p-toluenesulfonic acid) or a lower reaction temperature. The choice of solvent can also influence side product formation; consider experimenting with different solvents.
Incomplete Reaction: The reaction may not have gone to completion, leaving a mixture of starting materials, intermediates, and the final product.Increase the reaction time and monitor by TLC until the starting material is consumed. A slight increase in temperature might also be beneficial.
Use of an Unsuitable Ketone: The reaction requires a ketone with at least two alpha-hydrogens.[1] Acetone is a suitable choice for the synthesis of a 2-methyl substituted indole.Ensure the acetone used is of high purity and is not contaminated with other carbonyl compounds.
Product decomposes during workup or purification. Acid Sensitivity: The indole ring can be sensitive to strong acids, and residual acid from the reaction can cause decomposition during workup or purification.Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) before extraction. For column chromatography, consider using a less acidic stationary phase like neutral alumina instead of silica gel.
Air Oxidation: Indoles can be susceptible to air oxidation, which may be accelerated by light or residual metals.Perform the workup and purification steps as quickly as possible. If the product is particularly sensitive, consider working under an inert atmosphere.
Yield is consistently low despite trying the above solutions. Suboptimal Reaction Conditions: The combination of catalyst, solvent, and temperature may not be optimal for this specific substrate. The electron-donating isopropoxy group can influence the reactivity.A systematic optimization of reaction conditions is recommended. This can be done by varying one parameter at a time (e.g., trying different acid catalysts, screening various solvents, and testing a range of temperatures).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Fischer indole synthesis.[3] This involves the reaction of 4-isopropoxyphenylhydrazine with acetone in the presence of an acid catalyst.[3][4]

Q2: Which acid catalyst is best for this synthesis?

A2: The choice of acid catalyst is crucial and can significantly impact the yield.[3] Both Brønsted acids (like polyphosphoric acid or sulfuric acid) and Lewis acids (such as zinc chloride or boron trifluoride) can be used.[2][4] The optimal catalyst often needs to be determined experimentally for this specific substrate. Starting with a commonly used catalyst like polyphosphoric acid or zinc chloride is a reasonable approach.

Q3: What are the typical reaction conditions?

A3: The Fischer indole synthesis generally requires heating.[1] A typical procedure involves heating the mixture of the hydrazine, ketone, and catalyst, often in a high-boiling solvent or sometimes neat with a liquid catalyst like polyphosphoric acid. Reaction times can range from a few hours to overnight, and temperatures can vary from 80°C to over 150°C, depending on the chosen catalyst and solvent.

Q4: What are the potential side products in this synthesis?

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q6: What is the best way to purify the final product?

A6: After an aqueous workup to remove the acid catalyst and other water-soluble impurities, the crude product is typically purified by column chromatography. Given the potential acid sensitivity of the indole, using a neutral stationary phase like alumina can be advantageous over silica gel. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Experimental Protocol: Fischer Indole Synthesis of this compound

This is a general protocol based on the principles of the Fischer indole synthesis and should be optimized for best results.

Materials:

  • 4-isopropoxyphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel or neutral alumina for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropoxyphenylhydrazine hydrochloride.

  • Hydrazone Formation (Optional but recommended): To isolate the hydrazone first, the hydrochloride salt can be neutralized with a base, and the free hydrazine can be reacted with a slight excess of acetone in a solvent like ethanol at room temperature or with gentle heating. The resulting hydrazone can then be isolated and used in the next step.

  • Cyclization: For a one-pot procedure, add a significant excess of acetone to the 4-isopropoxyphenylhydrazine hydrochloride. To this mixture, carefully add polyphosphoric acid with stirring.

  • Heating: Heat the reaction mixture to 80-100°C. The exact temperature and time will need to be optimized. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice and then neutralize with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or neutral alumina, using a gradient of hexane and ethyl acetate as the eluent.

Diagram: Synthetic Pathway

SynthesisPathway reagents 4-isopropoxyphenylhydrazine + Acetone intermediate Hydrazone Intermediate reagents->intermediate Condensation product This compound intermediate->product Acid Catalyst (e.g., PPA) Heat

Caption: Fischer indole synthesis of this compound.

References

Side-product formation in Fischer indole synthesis and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to side-product formation during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of tar-like, insoluble material, and the yield of my desired indole is very low. What is causing this and how can I prevent it?

A1: Tar formation is a common issue in Fischer indole synthesis, typically caused by overly harsh reaction conditions that lead to the polymerization or degradation of starting materials, intermediates, or the final indole product.

Root Causes & Solutions:

  • Excessive Acidity or Temperature: High concentrations of strong Brønsted acids (like H₂SO₄ or polyphosphoric acid) combined with high temperatures can promote unwanted side reactions.

    • Troubleshooting:

      • Reduce Temperature: Try running the reaction at the lowest temperature that still allows for the cyclization to proceed. Monitor the reaction by TLC to find the optimal balance.

      • Use a Milder Catalyst: Switch from a strong Brønsted acid to a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1][2] Alternatively, solid acid catalysts such as zeolites or acidic clays can offer milder conditions and easier workup.[3]

      • Reduce Catalyst Loading: Titrate the amount of acid catalyst used. Often, catalytic amounts are sufficient, and excess acid only contributes to degradation.

  • Prolonged Reaction Time: Leaving the reaction to run for too long, even under optimal temperature and acidity, can lead to product degradation.

    • Troubleshooting:

      • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the hydrazone intermediate and the formation of the indole product. Quench the reaction as soon as it reaches completion.

Q2: I am using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the regioselectivity?

A2: When using an unsymmetrical ketone, the initial tautomerization of the hydrazone to the enamine can occur on either side of the carbonyl group, leading to two possible regioisomers. The final product ratio is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[4][5]

Controlling Regioselectivity:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Formation of the less-substituted enamine is often faster and favored under milder conditions (lower temperatures, weaker acids). This leads to the indole formed from cyclization onto the less sterically hindered carbon.

    • Thermodynamic Product: The more-substituted, and typically more stable, enamine is favored under harsher conditions (higher temperatures, stronger acids), leading to the thermodynamically preferred indole isomer.

  • Troubleshooting & Optimization:

    • Vary the Acid Catalyst: The choice of acid can significantly impact the isomer ratio. Compare a strong Brønsted acid (e.g., p-toluenesulfonic acid) with a Lewis acid (e.g., ZnCl₂).

    • Adjust the Temperature: Run the reaction at a range of temperatures to determine the effect on the product ratio. Lower temperatures are more likely to favor the kinetic product.

    • Pre-form the Enamine: In some advanced applications, it may be possible to pre-form a specific enamine or enol ether of the ketone to direct the cyclization.

Q3: My reaction has failed, and instead of the indole, I have isolated aniline and other cleavage products. What is happening?

A3: This is a classic failure mode of the Fischer indole synthesis and is caused by a competing reaction pathway that involves the cleavage of the N-N bond in the protonated enamine intermediate.[6][7] This pathway is particularly favored over the desired[4][4]-sigmatropic rearrangement when certain electronic factors are present.

Mechanism of Failure:

The critical step is the[4][4]-sigmatropic rearrangement. However, if the intermediate iminyl carbocation that would result from N-N bond cleavage is overly stabilized, this cleavage becomes the dominant pathway.

  • Electronic Effects: Electron-donating groups (EDGs) on the ketone or aldehyde portion of the hydrazone can stabilize the potential iminyl carbocation, promoting cleavage. This is a notorious problem in attempts to synthesize 3-aminoindoles or 3-amidoindoles, where the nitrogen-containing substituent heavily favors the cleavage pathway.[6][7]

Troubleshooting & Prevention:

  • Change the Catalyst: Protic acids can exacerbate this issue. Switching to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) can sometimes improve the efficiency of cyclization for these challenging substrates.[6]

  • Modify the Substrate: If possible, alter the protecting groups or substituents on the carbonyl component to be less electron-donating.

  • Use an Alternative Synthesis: For substrates that consistently fail, the Fischer indole synthesis may not be the appropriate method. Consider alternative indole syntheses such as the Reissert, Bartoli, or Larock methods.

Data Summary: Catalyst Effects on Side-Product Formation

The choice of acid catalyst is one of the most critical parameters in controlling the outcome of the Fischer indole synthesis. The following table summarizes the general effects of different catalyst types on product distribution.

Catalyst TypeTypical ExamplesCommon OutcomePotential Side-ProductsBest For
Brønsted Acids H₂SO₄, HCl, PPA, PTSAOften high-yielding for simple substrates. Can be harsh.Tar formation, polymerization, N-N bond cleavage, isomerization to thermodynamic product.Robust, non-sensitive substrates where high reaction rates are desired.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Generally milder conditions than strong Brønsted acids.Can still cause degradation, but often less tarring. May favor different regioisomers.Substrates sensitive to strong protic acids or those prone to N-N cleavage.[6]
Solid Acids Zeolites, Montmorillonite ClayHeterogeneous catalysis, allowing for easier workup and milder conditions.Reduced tar formation. Can be highly regioselective.Greener synthesis protocols and optimization of regioselectivity.[3]
Modern Methods Microwave Irradiation, Ionic LiquidsRapid heating and controlled conditions can improve yields and reduce reaction times.Can significantly reduce side-product formation by minimizing exposure time to high temperatures.[8]High-throughput synthesis and reactions that are sluggish under conventional heating.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism: Indole Formation vs. Side-Product

The following diagram illustrates the critical branch point in the Fischer indole synthesis mechanism. The desired pathway is the[4][4]-sigmatropic rearrangement, while the competing pathway is the heterolytic cleavage of the N-N bond, which leads to reaction failure.

fischer_mechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Ene-hydrazine Enamine->ProtonatedEnamine H+ Diimine Di-imine Intermediate ProtonatedEnamine->Diimine [3,3]-Sigmatropic Rearrangement Cleavage N-N Bond Cleavage (Side Reaction) ProtonatedEnamine->Cleavage Competing Pathway Indole Desired Indole Diimine->Indole Cyclization & Aromatization Aniline Aniline Cleavage->Aniline Iminyl Iminyl Cation Cleavage->Iminyl

Caption: Key mechanistic branch point in the Fischer indole synthesis.
Logical Troubleshooting Workflow

If you are encountering problems with your synthesis, use the following workflow to diagnose the issue and find a potential solution.

troubleshooting_workflow Start Problem: Low Yield or No Product CheckTLC Analyze Reaction Mixture (TLC, LC-MS) Start->CheckTLC Tar Is Excessive Tar Observed? CheckTLC->Tar Cleavage Are Aniline/Cleavage Products Detected? Tar->Cleavage No Sol_Tar Solution: 1. Lower Temperature 2. Use Milder Acid (e.g., ZnCl₂) 3. Reduce Reaction Time Tar->Sol_Tar Yes Isomers Is a Mixture of Regioisomers Formed? Cleavage->Isomers No Sol_Cleavage Solution: 1. Switch to Lewis Acid Catalyst 2. Modify Substrate EDGs 3. Consider Alternative Synthesis Cleavage->Sol_Cleavage Yes NoReaction Is Starting Material Unchanged? Isomers->NoReaction No Sol_Isomers Solution: 1. Adjust Temp/Acid Strength (Kinetic vs. Thermodynamic) 2. Pre-form Hydrazone Isomers->Sol_Isomers Yes Sol_NoReaction Solution: 1. Increase Temperature 2. Use Stronger Acid Catalyst 3. Check Reagent Purity NoReaction->Sol_NoReaction Yes

Caption: A step-by-step workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis Using Zinc Chloride

This protocol provides a general method optimized for minimizing side-product formation by using a milder Lewis acid catalyst.

Reagents & Equipment:

  • Phenylhydrazine derivative (1.0 eq)

  • Ketone or aldehyde (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Xylene, or Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-2 hours until TLC analysis shows complete consumption of the limiting reagent.

    • Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization if necessary.

  • Indolization:

    • Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.

    • Add the anhydrous zinc chloride (1.5-2.0 eq) to the flask.

    • Add the anhydrous solvent (e.g., toluene) to the flask, followed by the crude or purified hydrazone from the previous step.

    • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute HCl solution, depending on the nature of the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired indole from any side-products.

Protocol 2: General Purification by Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size and pack it with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.

  • Elute the Column: Begin elution with a non-polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified indole.

References

Improving the regioselectivity of 5-isopropoxy-2-methyl-1H-indole functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing 5-isopropoxy-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions for electrophilic substitution on this compound and why?

A1: The most reactive position for electrophilic substitution on this compound is the C3 position. The indole nucleus is an electron-rich aromatic system, and the lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density at the C3 position.[1][2] The isopropoxy group at the C5 position further enhances the electron-donating nature of the benzene ring, but the primary site of electrophilic attack remains C3 due to the strong directing effect of the pyrrole nitrogen.

Q2: What are the common side products observed during the functionalization of this compound?

A2: Common side products can arise from a lack of regioselectivity or from the inherent reactivity of indoles. These can include:

  • N-functionalization: The nitrogen atom of the indole can also react with electrophiles, especially if the C3 position is sterically hindered or if a strong base is used.

  • C2-functionalization: While less favorable than C3, electrophilic attack at the C2 position can occur, particularly if the C3 position is blocked.

  • Functionalization on the benzene ring (C4, C6, C7): Although less common under standard electrophilic substitution conditions, functionalization at these positions can be achieved using specific strategies like directed metalation.

  • Poly-functionalization: Due to the high electron density of the indole ring, multiple substitutions can occur, especially with highly reactive electrophiles or harsh reaction conditions.[3]

  • Dimerization/Trimerization: In the presence of strong acids, indoles can undergo self-condensation reactions.[4]

Q3: How does the isopropoxy group at the C5 position influence the regioselectivity of functionalization?

A3: The isopropoxy group is an electron-donating group, which increases the overall electron density of the indole ring system, making it more reactive towards electrophiles. While it activates the entire molecule, its primary electronic effect is directed towards the ortho (C4 and C6) positions of the benzene ring. However, the inherent reactivity of the C3 position of the indole nucleus is generally dominant for most electrophilic substitutions. The isopropoxy group can, however, play a more significant role in directing functionalization under conditions that favor reaction on the benzene ring, such as directed ortho-metalation.

Q4: What is the role of N-protection in controlling the regioselectivity of functionalization?

A4: N-protection is a crucial strategy for controlling regioselectivity. An N-protecting group can:

  • Prevent N-functionalization: By blocking the nitrogen atom, it prevents undesired reactions at this site.

  • Direct functionalization to other positions: Certain bulky protecting groups can sterically hinder the C7 position, favoring functionalization at other sites. More importantly, specific protecting groups can act as directing groups for metalation, enabling regioselective functionalization at the C2, C4, or C7 positions. For instance, a pivaloyl group at the N1 position can direct borylation to the C7 position.[5]

  • Modulate the electronic properties: Electron-withdrawing protecting groups can decrease the nucleophilicity of the indole ring, which can sometimes help in controlling reactivity and preventing side reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C3 and other isomers)
Potential Cause Troubleshooting Step Rationale
Highly reactive electrophile Use a milder electrophile or a less reactive precursor.Reduces the likelihood of reaction at less favorable positions.
Harsh reaction conditions Lower the reaction temperature and/or reduce the reaction time.Favors the kinetically controlled product, which is typically the C3-substituted isomer.
Inappropriate solvent Screen different solvents to find one that favors the desired regioselectivity.Solvent polarity can influence the stability of intermediates and transition states.
Unprotected N-H Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a directing group).Prevents N-functionalization and can be used to direct substitution to other positions.
Issue 2: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Decomposition of starting material or product Use milder reaction conditions (lower temperature, less acidic catalyst). Indoles can be sensitive to strong acids.Minimizes acid-catalyzed polymerization or degradation.[4]
Incomplete reaction Increase reaction time or temperature cautiously, while monitoring for side product formation.Drives the reaction to completion.
Poor solubility of reagents Choose a solvent in which all reactants are soluble.Ensures efficient mixing and reaction.
Air or moisture sensitivity Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.Prevents degradation of sensitive reagents like organometallics or Lewis acids.
Issue 3: Formation of Poly-functionalized Products
Potential Cause Troubleshooting Step Rationale
Excess of electrophile Use a stoichiometric amount or a slight excess of the limiting reagent.Reduces the chance of multiple substitutions on the electron-rich indole ring.[3]
High reactivity of the indole Use a less reactive electrophile or consider using an N-protecting group that slightly deactivates the ring.Modulates the reactivity to favor mono-substitution.

Key Experimental Protocols & Data

The following tables summarize reaction conditions and reported outcomes for key functionalization reactions on 5-alkoxy-2-methyl-1H-indoles, which serve as a close proxy for the isopropoxy derivative.

Table 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles, typically occurring at the C3 position.

Substrate Reagents & Conditions Product(s) Yield (%) Regioselectivity
5-Methoxy-2-methyl-1H-indolePOCl₃, DMF, 0 °C to RT5-Methoxy-2-methyl-1H-indole-3-carbaldehyde~90Exclusive C3

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq.) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and aqueous sodium hydroxide solution.

  • Stir the mixture until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired this compound-3-carbaldehyde.

Table 2: Mannich Reaction

The Mannich reaction introduces an aminomethyl group, typically at the C3 position of indoles.

Substrate Reagents & Conditions Product(s) Yield (%) Regioselectivity
5-Methoxy-2-methyl-1H-indoleDimethylamine, Formaldehyde, Acetic Acid3-((Dimethylamino)methyl)-5-methoxy-2-methyl-1H-indole (Gramine analogue)>85Exclusive C3

Detailed Experimental Protocol: Mannich Reaction

  • To a solution of this compound (1.0 eq.) in acetic acid, add a 40% aqueous solution of dimethylamine (1.2 eq.) and a 37% aqueous solution of formaldehyde (1.2 eq.) at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a cold aqueous solution of sodium hydroxide to neutralize the acetic acid and precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired gramine analogue.

Table 3: Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group, predominantly at the C3 position.

Substrate Reagents & Conditions Product(s) Yield (%) Regioselectivity
5-Methoxy-2-methyl-1H-indoleAcetyl chloride, AlCl₃, CS₂ or CH₂Cl₂3-Acetyl-5-methoxy-2-methyl-1H-indole70-85Predominantly C3

Detailed Experimental Protocol: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., carbon disulfide or dichloromethane) at 0 °C under an inert atmosphere, add acetyl chloride (1.05 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the 3-acyl indole.

Signaling Pathways and Experimental Workflows

Electrophilic_Substitution_Workflow Start This compound Reaction Electrophilic Aromatic Substitution Start->Reaction Electrophile Electrophile (e.g., Vilsmeier reagent, Iminium ion, Acylium ion) Electrophile->Reaction C3_Product C3-Functionalized Product (Major) Reaction->C3_Product High Regioselectivity Side_Products Side Products (N-, C2-, Poly-functionalized) Reaction->Side_Products Low Regioselectivity Analysis Analysis (TLC, NMR, MS) C3_Product->Analysis Side_Products->Analysis Purification Purification (Chromatography, Recrystallization) Analysis->Purification Final_Product Isolated C3-Product Purification->Final_Product Troubleshooting_Regioselectivity Problem Poor Regioselectivity (Mixture of Isomers) Cause1 High Reactivity of Electrophile/Substrate Problem->Cause1 Cause2 Harsh Reaction Conditions Problem->Cause2 Cause3 N-H Reactivity Problem->Cause3 Solution1 Use Milder Reagents Cause1->Solution1 Solution2 Optimize Conditions (Lower Temp., Shorter Time) Cause2->Solution2 Solution3 N-Protection Strategy Cause3->Solution3 Directed_Ortho_Metalation_Pathway Start N-Protected This compound Metalation Directed ortho-Metalation (DoM) Start->Metalation Base Strong Base (e.g., n-BuLi, LDA) Base->Metalation C4_Lithiation C4-Lithiated Intermediate Metalation->C4_Lithiation Directing Group at N1 C6_Lithiation C6-Lithiated Intermediate Metalation->C6_Lithiation Steric/Electronic Influence Quench_C4 Quench with E+ C4_Lithiation->Quench_C4 Quench_C6 Quench with E+ C6_Lithiation->Quench_C6 Electrophile Electrophile (E+) Electrophile->Quench_C4 Electrophile->Quench_C6 C4_Product C4-Functionalized Product Quench_C4->C4_Product C6_Product C6-Functionalized Product Quench_C6->C6_Product

References

Stability issues of 5-isopropoxy-2-methyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why are indole derivatives, such as 5-isopropoxy-2-methyl-1H-indole, often unstable in acidic conditions?

A1: The indole ring is an electron-rich heterocyclic system. Under acidic conditions, the C3 position of the indole nucleus is readily protonated. This protonation disrupts the aromaticity and generates a highly electrophilic indoleninium cation intermediate. This cation is susceptible to attack by nucleophiles, including other unprotonated indole molecules, leading to degradation.

Q2: How do the substituents on my compound (2-methyl and 5-isopropoxy) affect its stability in acid?

A2: Substituents significantly influence the electronic properties and, therefore, the stability of the indole ring.

  • 2-Methyl Group: A methyl group at the C2 position can provide some steric hindrance, but more importantly, it helps stabilize the indoleninium cation through an inductive effect.

  • 5-Isopropoxy Group: The isopropoxy group at the C5 position is a strong electron-donating group.[1] This property increases the electron density of the indole ring, making it more susceptible to protonation and thus potentially increasing its reactivity and instability in acidic media.[2][3]

Q3: What are the most common degradation products I should expect to see?

A3: In the absence of other strong nucleophiles, the most common degradation pathway for indoles in acid is self-reaction. The electrophilic indoleninium cation can be attacked by a neutral indole molecule, leading to the formation of dimers, trimers, and eventually insoluble polymers.[4][5] These oligomers are often highly colored.

Q4: What are the typical visual or analytical signs of degradation?

A4: You may observe one or more of the following:

  • Color Change: Solutions may turn yellow, pink, brown, or even black upon addition of acid.

  • Precipitation: Formation of a solid precipitate is common, which is often the result of insoluble indole polymers.

  • Chromatography: On a Thin Layer Chromatography (TLC) plate, you might see streaking or multiple new spots. In High-Performance Liquid Chromatography (HPLC), you will observe a decrease in the peak area of your starting material and the appearance of several new peaks, which may be broad and poorly resolved if they are oligomeric mixtures.[6]

Troubleshooting Guide

Issue / Question Possible Cause & Explanation Recommended Solution
My solution turned dark purple/brown immediately after I added a strong acid (e.g., TFA, HCl). This is a classic sign of rapid indole polymerization. The strong acid is protonating the indole, initiating a fast chain reaction of self-addition.- Use the mildest acid possible for your reaction. - Consider using a buffered acidic solution to maintain a less aggressive pH. - Add the acid slowly at a low temperature (e.g., 0 °C or below) to control the initial reaction rate. - Ensure your starting material and solvents are free of trace metal impurities that can catalyze degradation.
My HPLC analysis shows the peak for my starting material is disappearing, but I don't see any major new peaks, just a rising baseline. This often indicates the formation of a complex mixture of oligomers or polymers that are not well-retained or resolved on the HPLC column under your current method. These large molecules can also precipitate on the column.- Adjust your HPLC gradient to include a stronger organic solvent wash at the end to elute any highly retained compounds. - Use a shorter analysis time to minimize on-column degradation if the mobile phase is acidic. - Consider using Gel Permeation Chromatography (GPC) to analyze for high molecular weight species.
I need to perform a reaction in an acidic medium, but my compound degrades before the reaction is complete. The rate of degradation is faster than the rate of your desired reaction under the current conditions.- Temperature: Lower the reaction temperature significantly. - Acid Choice: Switch to a weaker acid (e.g., acetic acid instead of hydrochloric acid).[7][8] - Concentration: Use the lowest possible concentration of both your substrate and the acid to reduce the rate of bimolecular degradation reactions. - Protecting Groups: If applicable to your synthesis, consider protecting the indole nitrogen, although this does not always prevent acid-catalyzed degradation at the C3 position.
My TLC plate shows a streak originating from the baseline, even with different solvent systems. Streaking is characteristic of highly polar or polymeric materials that are adsorbing strongly to the stationary phase (e.g., silica gel).- This confirms the formation of insoluble or highly polar byproducts. - Add a small amount of a polar solvent like methanol or a base like triethylamine to your TLC mobile phase to improve the spot shape, but be aware this only helps with analysis, not the underlying stability problem.

Experimental Protocols

Protocol: Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.[9][10][11][12]

1. Objective: To identify the degradation products of this compound under acidic stress and to determine the rate of degradation.

2. Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in ACN or MeOH prep_samples Pipette Stock into Vials (Acid, Control) prep_stock->prep_samples add_acid Add 0.1 M HCl to 'Acid' Vials prep_samples->add_acid Test Sample add_solvent Add Solvent to 'Control' Vials prep_samples->add_solvent Control Sample incubate Incubate at 60°C add_acid->incubate add_solvent->incubate timepoint Sample at T=0, 2, 4, 8, 24h incubate->timepoint neutralize Neutralize with NaOH timepoint->neutralize analyze Analyze by HPLC-UV neutralize->analyze

Caption: Experimental workflow for the forced acid degradation study.

4. Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH).

  • Sample Preparation: For each time point, prepare two vials:

    • Acid Stress Vial: Add a defined volume of the stock solution to a vial and add an equal volume of 0.1 M HCl.

    • Control Vial: Add the same volume of the stock solution to a second vial and add an equal volume of the organic solvent used for the stock.

  • Stress Condition: Place the vials in a water bath or oven set to 60°C. If no degradation is observed after 8 hours, repeat the experiment with 1.0 M HCl.[10]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the aliquot with an equivalent molar amount of NaOH to stop the degradation reaction.

  • HPLC Analysis: Analyze the neutralized samples by HPLC.

5. Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Acidic Degradation Results

The results from the forced degradation study can be summarized in a table for clear comparison.

Stress Condition Time (Hours) Parent Compound Remaining (%) Number of Degradation Products Detected Observations (Color, Precipitate)
0.1 M HCl @ 60°C0100.00Clear, colorless
285.22Light yellow
468.54Yellow
845.1>5 (with broadening)Yellow-brown
2415.3Complex mixtureBrown, slight precipitate
1.0 M HCl @ 60°C0100.00Clear, colorless
220.7>5 (with broadening)Dark brown, precipitate
4<5.0Complex mixtureDark brown, precipitate
Control @ 60°C2499.80Clear, colorless

Note: The data shown in this table is hypothetical and for illustrative purposes only.

Visualization of Degradation Pathway

General Acid-Catalyzed Dimerization of an Indole

The following diagram illustrates a plausible mechanism for the acid-catalyzed dimerization of a generic 2,5-disubstituted indole, which is a primary degradation pathway.

G Indole1 Indole (Molecule 1) (Nucleophile) Dimer_Cation Dimeric Cation Intermediate Indole1->Dimer_Cation Nucleophilic Attack Indole2 Indole (Molecule 2) Cation Electrophilic Indoleninium Cation Indole2->Cation Protonation at C3 Proton H+ Cation->Dimer_Cation Dimer Neutral Dimer Dimer_Cation->Dimer Deprotonation Proton_Out H+ Dimer->Cation Further Reaction (Polymerization)

Caption: Acid-catalyzed dimerization pathway for a generic indole derivative.

References

Technical Support Center: Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are polar indole derivatives difficult to purify using standard Reverse-Phase HPLC (RP-HPLC)?

A1: Standard RP-HPLC methods, often using C18 columns, are designed for nonpolar compounds. Polar indole derivatives have a high affinity for polar mobile phases (like water-rich solutions) and interact weakly with the nonpolar stationary phase. This results in poor retention, with compounds often eluting in or near the solvent front, leading to inadequate separation from other polar impurities.[1]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for polar indoles?

A2: HILIC is a chromatographic technique that uses a polar stationary phase (like silica, or columns with amino or amide bonded phases) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, mixed with a small amount of aqueous buffer.[2][3][4] It is an excellent alternative for separating very polar compounds that are not well-retained in reverse-phase.[4] Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase, eluting in order of increasing polarity. This technique often provides better peak shapes and increased sensitivity, especially with mass spectrometry (MS) detection.[2]

Q3: My polar indole derivative is unstable during purification. What can I do?

A3: Indole derivatives can be sensitive to acidic or alkaline conditions, oxidation, and prolonged exposure to silica gel. To mitigate degradation:

  • pH Control: Buffer the mobile phase to a pH where the compound is most stable. For RP-HPLC, additives like formic acid or ammonium acetate can control pH.[5]

  • Minimize Time on Column: Use faster flow rates or steeper gradients to reduce the total run time.

  • Alternative Stationary Phases: If silica gel is causing degradation, consider using less acidic stationary phases like alumina or polymer-based columns.

  • Temperature Control: Perform the purification at reduced temperatures if the compound is thermally labile.

Q4: How can I improve the solubility of my polar indole derivative in the injection solvent?

A4: Poor solubility in the injection solvent can lead to split or broad peaks.[6] Ideally, the sample should be dissolved in the initial mobile phase.[7] If this is not possible due to low organic content in the starting mobile phase (for RP-HPLC), use the minimum amount of a stronger, compatible solvent to dissolve the sample. For HILIC, a mixture like 75/25 acetonitrile-methanol is often a good starting point for dissolving polar analytes.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC

Q: My peaks are tailing significantly when purifying a basic indole derivative on a C18 column. What is the cause and how can I fix it?

A: Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[8][9][10] This creates multiple retention mechanisms, leading to tailing.

Solutions:

  • Mobile Phase pH Modification: Lowering the pH of the mobile phase can suppress the ionization of acidic silanol groups. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase is a common strategy.[5][8][11]

  • Use of an End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer free silanol groups, reducing the chance for these secondary interactions.[1]

  • Alternative Column Chemistry: Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped column, which is designed to shield residual silanols and provide better peak shape for basic compounds.[11][12]

Troubleshooting Workflow: Peak Tailing

This diagram outlines the decision-making process for addressing peak tailing issues.

G start Start: Peak Tailing Observed check_silanol Cause: Silanol Interaction? start->check_silanol add_modifier Action: Add 0.1% Formic Acid or TFA to Mobile Phase check_silanol->add_modifier Yes check_overload Cause: Mass Overload? check_silanol->check_overload No check_ph Is pH modification effective? add_modifier->check_ph change_column Action: Switch to an End-Capped or Polar-Embedded Column check_ph->change_column No end_good Result: Symmetrical Peak check_ph->end_good Yes change_column->end_good reduce_load Action: Reduce Sample Concentration/Injection Volume check_overload->reduce_load Yes end_bad Issue Persists: Consider HILIC or other modes check_overload->end_bad No reduce_load->end_good

Caption: Troubleshooting logic for peak tailing.

Problem 2: Insufficient Retention in RP-HPLC

Q: My polar indole derivative elutes too quickly on a C18 column, even with 100% aqueous mobile phase. How can I increase its retention?

A: Very polar compounds have minimal interaction with nonpolar stationary phases, leading to poor retention.[1] When even a fully aqueous mobile phase isn't enough, alternative strategies are needed.

Solutions:

  • Switch to HILIC: This is often the most effective solution. HILIC columns are designed specifically to retain and separate highly polar compounds.[13]

  • Use a Polar-Embedded or Phenyl Column: Certain reverse-phase columns are designed for enhanced polar retention. Polar-embedded phases contain polar groups within the alkyl chains, and phenyl columns can offer different selectivity for aromatic compounds like indoles.[11][14]

  • Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase the retention of ionizable polar analytes. However, these agents can be difficult to remove from the column and are often not compatible with MS detection.[14]

Experimental Protocols

Protocol 1: General HILIC Method for Polar Indole Derivatives

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, amide, or zwitterionic phases.[2][3] A TSKgel NH2-100 or Atlantis Premier BEH Z-HILIC column can be effective.[3]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (e.g., 90:10 Acetonitrile:Water).

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 95% Solvent B and decrease to 50% Solvent B over 10-15 minutes. This gradient allows polar compounds to elute in order of increasing hydrophilicity.

  • Equilibration: HILIC columns require longer equilibration times than reverse-phase columns. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes before the first injection to ensure reproducible results.

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers on Peak Shape for a Basic Indole Derivative

This table summarizes the effect of common additives on the asymmetry factor of a test compound in RP-HPLC. A value of 1.0 represents a perfectly symmetrical peak.

Mobile Phase Modifier (0.1% v/v)Stationary PhaseAsymmetry Factor (at 10% peak height)Retention Time (min)
None (Water/Acetonitrile)Standard C182.22.1
Formic AcidStandard C181.32.5
Trifluoroacetic Acid (TFA)Standard C181.12.8
Formic AcidPolar-Embedded C181.13.2

Data is representative and illustrates common trends.

Problem 3: Compound Degradation on Silica Gel

Q: I am using normal-phase flash chromatography with a silica gel column, but I am getting low recovery and multiple degradation spots on my TLC plate. What should I do?

A: The acidic nature of standard silica gel can cause the degradation of sensitive indole derivatives.

Solutions & Workflow:

This diagram illustrates the steps to mitigate compound degradation on silica gel.

G start Start: Low Recovery & Degradation on Silica deactivate_silica Action: Deactivate Silica Gel start->deactivate_silica deactivate_method Add 1% Triethylamine (TEA) to Eluent System deactivate_silica->deactivate_method check_recovery Is recovery improved? deactivate_method->check_recovery change_adsorbent Action: Switch to a Different Stationary Phase check_recovery->change_adsorbent No end_good Result: Purification Successful check_recovery->end_good Yes adsorbent_options Try Neutral Alumina, Florisil, or Reverse-Phase C18 Silica change_adsorbent->adsorbent_options adsorbent_options->end_good end_bad Issue Persists: Re-evaluate compound stability

References

Technical Support Center: Cross-Coupling Reactions of Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalyst deactivation in cross-coupling reactions of substituted indoles. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions involving substituted indoles?

A1: Catalyst deactivation in these reactions is primarily caused by:

  • Catalyst Poisoning: The nitrogen atom of the indole ring can coordinate strongly with the palladium catalyst, leading to the formation of inactive catalyst species.[1] This is a prevalent issue in C-H activation reactions.

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black. This can be triggered by high temperatures, impurities, or inappropriate reaction conditions.[2][3][4]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which can alter the catalyst's activity.[4]

  • Substrate/Product Inhibition: In some cases, the substrate or the product of the reaction can bind to the catalyst and inhibit its activity.

Q2: How can I prevent catalyst poisoning by the indole nitrogen?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts, SEM) can reduce its coordinating ability.

  • Use of Directing Groups: Certain directing groups can chelate to the palladium catalyst, favoring the desired C-H activation over coordination with the indole nitrogen.[5][6]

  • Ligand Choice: Employing bulky electron-rich phosphine ligands can sometimes stabilize the catalyst and prevent strong coordination with the indole.

  • In Situ Catalyst Generation: Some methods promote the in situ generation of the active catalyst in close proximity to the target C-H bond, minimizing interference from the indole nitrogen.

Q3: My reaction mixture is turning black. What does this mean and what should I do?

A3: The formation of a black precipitate usually indicates the aggregation of the palladium catalyst into palladium black, an inactive form of palladium.[2][3] This leads to a significant drop in catalytic activity and low reaction yields. To address this:

  • Lower the Reaction Temperature: High temperatures can promote catalyst agglomeration.

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can contribute to catalyst decomposition.[4][7]

  • Check Reagent Purity: Impurities in starting materials or solvents can initiate catalyst decomposition.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Consider a Different Catalyst System: Some palladium precatalysts or ligand combinations are more resistant to decomposition.[8][9]

Troubleshooting Guides

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Catalyst Deactivation Formation of palladium black observed. Lower the reaction temperature, ensure rigorous degassing, and consider a more stable catalyst/ligand system.[4]
Inefficient Transmetalation The boronic acid/ester may not be efficiently transferring its organic group to the palladium center. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider the addition of water to your solvent system (e.g., dioxane/water, THF/water).[3][10]
Protodeboronation of Boronic Acid The boronic acid may be decomposing before it can participate in the catalytic cycle. Use fresh boronic acid, minimize reaction time, and ensure the base is not too harsh.
Poor Substrate Solubility The substituted indole or boronic acid is not fully dissolved in the solvent. Try a different solvent system (e.g., DMF, DME, toluene) or increase the temperature.[3]
Incorrect Catalyst System The chosen palladium source and/or ligand is not suitable for the specific indole substrate. Screen different catalyst systems. For electron-rich indoles, ligands like SPhos or XPhos may be effective. For sterically hindered substrates, a bulkier ligand might be necessary.[1]
Problem 2: Low Yield or Side Products in Heck Coupling
Possible Cause Suggested Solution
Catalyst Poisoning The indole nitrogen is deactivating the catalyst. Consider N-protection of the indole.
Reductive Heck Pathway Formation of a reduced product instead of the desired coupled product. This can be influenced by the base, solvent, and temperature.[11]
Double Bond Isomerization The double bond in the product is migrating to an undesired position. This can sometimes be controlled by the choice of ligand and reaction conditions.
Steric Hindrance The substituents on the indole or the alkene are preventing efficient coupling. A more active catalyst system or higher reaction temperatures may be required.[12]
Low Reactivity of Alkene Electron-donating groups on the alkene can decrease its reactivity. Higher temperatures or a more electron-deficient palladium catalyst may be needed.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole[10]
EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃DME275
2PdCl₂(PPh₃)₂ (5)K₂CO₃DME260
3Pd(OAc)₂ (5)K₂CO₃DME245
4Pd(dppf)Cl₂ (5)K₂CO₃DME290

Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), base (2 mmol), solvent (5 mL), 80 °C.

Table 2: Optimization of Heck Coupling of 5-Iodoindole with Acrylic Acid[13]
EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Na₂PdCl₄ (2.5)TXPTS (6.25)Na₂CO₃CH₃CN/H₂O8043
2Pd(OAc)₂ (2.5)TPPTS (6.25)Na₂CO₃CH₃CN/H₂O8055
3Na₂PdCl₄ (2.5)NoneNa₂CO₃CH₃CN/H₂O8090
4Pd(OAc)₂ (2.5)NoneNa₂CO₃CH₃CN/H₂O8085

Reaction conditions: 5-iodoindole (0.1 mmol), acrylic acid (0.15 mmol), Pd source, ligand, Na₂CO₃ (0.2 mmol), solvent (1 mL), 18 h.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Substituted Bromoindole[14][15]
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the substituted bromoindole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling of a Substituted Iodoindole[13][16]
  • Reaction Setup: In a microwave vial or a sealed tube, combine the substituted iodoindole (1.0 eq.), the alkene (1.5 eq.), the base (e.g., Na₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF or a mixture of CH₃CN/H₂O).

  • Inert Atmosphere: If using a phosphine ligand, it is advisable to degas the solvent and purge the reaction vessel with an inert gas. For many ligandless protocols, this may not be strictly necessary.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C), either conventionally or using microwave irradiation. Monitor the reaction progress.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the desired product.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Poisoning Indole-N Coordination (Catalyst Poisoning) Active_Catalyst->Poisoning Coordination with Indole Nitrogen Aggregation Aggregation Active_Catalyst->Aggregation High Temperature, Impurities Substrate Substituted Indole (Ar-X) Substrate->Oxidative_Addition Intermediate Ar-Pd(II)(L_n)-X Oxidative_Addition->Intermediate Productive_Cycle Productive Catalytic Cycle Intermediate->Productive_Cycle Productive_Cycle->Active_Catalyst Reductive Elimination Deactivated_Catalyst Deactivated Species Poisoning->Deactivated_Catalyst Pd_Black Palladium Black Aggregation->Pd_Black Pd_Black->Deactivated_Catalyst

Caption: Catalyst deactivation pathways in cross-coupling reactions.

Experimental_Workflow start Start reagents Weigh and add solid reagents (indole, coupling partner, base) start->reagents setup Assemble reaction vessel (flask, condenser) reagents->setup inert Establish inert atmosphere (purge with N2/Ar) setup->inert solvent Add degassed solvent(s) inert->solvent catalyst Add catalyst/ligand solvent->catalyst reaction Heat to desired temperature and stir catalyst->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Reaction workup (quench, extract, dry) monitor->workup purify Purify crude product (column chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Guide start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst catalyst_issue Catalyst Deactivation check_catalyst->catalyst_issue No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use fresh catalyst - Ensure inert atmosphere - Optimize ligand/metal ratio - Lower temperature catalyst_issue->solution_catalyst conditions_issue Suboptimal Conditions check_conditions->conditions_issue No check_reagents Are reagents pure and stable? check_conditions->check_reagents Yes solution_conditions Solution: - Screen different bases - Screen different solvents - Adjust temperature - Increase reaction time conditions_issue->solution_conditions check_reagents->catalyst_issue Yes, but still low yield reagents_issue Reagent Issue check_reagents->reagents_issue No solution_reagents Solution: - Purify starting materials - Use fresh boronic acid - Check for impurities reagents_issue->solution_reagents

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Managing Thermal Instability in Large-Scale Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale indole synthesis. It focuses on managing thermal instability, a critical factor in ensuring the safety, efficiency, and scalability of these important reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during large-scale indole synthesis, with a focus on thermal management.

Problem: Sudden and Uncontrolled Temperature Increase (Thermal Runaway)

A sudden, rapid increase in reaction temperature is a sign of a thermal runaway, which can lead to a dangerous increase in pressure and potential reactor failure.

Possible Causes:

  • Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the exothermic reaction.

  • Rapid Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system.

  • Agitator Failure: Poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway.

  • Incorrect Reaction Concentration: A higher concentration of reactants can lead to a faster reaction rate and greater heat generation.

  • Contamination: The presence of impurities can sometimes catalyze an unintended and highly exothermic side reaction.

Solutions:

  • Immediate Actions:

    • Stop the addition of any further reagents.

    • Maximize cooling to the reactor jacket and any internal cooling coils.

    • If the temperature continues to rise, consider activating the emergency quench system to rapidly cool and dilute the reaction mixture.

    • If pressure builds rapidly, ensure the emergency relief system is functioning correctly.

  • Preventative Measures:

    • Thorough Hazard Assessment: Before scaling up, perform a thorough reaction hazard assessment, including differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC), to understand the reaction's thermal profile.

    • Ensure Adequate Cooling Capacity: Calculate the heat of reaction and ensure your cooling system can handle the maximum expected heat output.

    • Controlled Reagent Addition: Use a controlled addition strategy, such as a semi-batch process, where one reactant is added gradually to manage the rate of heat generation.

    • Robust Agitation: Ensure the agitator is appropriately sized and functioning correctly to maintain uniform temperature throughout the reactor.

    • Dilution: In some cases, using a suitable solvent can help to moderate the reaction temperature.

Problem: Lower than Expected Yield with Evidence of Side Products

Elevated temperatures, even if not leading to a full thermal runaway, can promote the formation of unwanted side products, reducing the yield and purity of the desired indole.

Possible Causes:

  • Localized Hot Spots: Inefficient mixing can lead to areas of higher temperature where side reactions are favored.

  • Prolonged Reaction Time at Elevated Temperature: Maintaining a high temperature for an extended period can lead to the degradation of the product or the formation of byproducts.

  • Incorrect Temperature Profile: The reaction may be sensitive to a specific temperature range for optimal selectivity.

Solutions:

  • Optimize Agitation: Improve mixing to ensure a uniform temperature distribution within the reactor.

  • Refine Temperature Control: Implement a more precise temperature control strategy, potentially using a cascaded control loop that considers both the reactor and jacket temperatures.

  • Kinetic Analysis: Perform kinetic studies to understand the temperature dependence of both the desired reaction and major side reactions. This will help in defining a narrower, optimal temperature window.

  • Consider a Different Reactor Type: For highly exothermic reactions, a continuous flow reactor can offer significantly better heat transfer and temperature control compared to a large batch reactor.

Frequently Asked Questions (FAQs)

Q1: What are the early warning signs of a potential thermal runaway in an indole synthesis?

A1: Early warning signs include:

  • A gradual but steady increase in the reactor temperature, even with maximum cooling applied.

  • An increase in the temperature difference between the reactor contents and the cooling jacket.

  • A noticeable increase in the reaction rate, which may be observed through increased off-gassing or changes in color.

  • Fluctuations or a sudden increase in the reactor pressure.

  • Unusual sounds from the reactor, such as boiling or rumbling.

Q2: How does the scale of the synthesis affect thermal stability?

A2: As the scale of a synthesis increases, the surface area-to-volume ratio of the reactor decreases. This is a critical factor because heat is generated throughout the volume of the reaction mixture, but it can only be removed through the surface of the reactor (the reactor walls). This means that larger reactors are inherently more difficult to cool efficiently, making them more susceptible to thermal runaway. Careful consideration of heat transfer limitations is crucial during scale-up.

Q3: Which indole synthesis methods are most prone to thermal instability?

A3: Several classical indole syntheses are known for their potentially hazardous conditions:

  • Madelung Synthesis: This reaction often requires very high temperatures (200-400 °C) and strong bases, making it inherently energetic.

  • Bischler-Möhlau Synthesis: This synthesis can also require harsh conditions and high temperatures, which can lead to poor yields and side reactions if not properly controlled.

  • Fischer Indole Synthesis: While widely used, this reaction is often carried out at elevated temperatures with strong acids and can be highly exothermic, requiring careful temperature management.

Q4: What are the key parameters to monitor for ensuring thermal stability?

A4: Continuous monitoring of the following parameters is essential:

  • Reactor Temperature: Use multiple, strategically placed temperature probes to detect any localized hot spots.

  • Cooling Jacket Inlet and Outlet Temperatures: This helps to monitor the efficiency of the cooling system.

  • Pressure: A sudden increase in pressure can indicate a rapid increase in temperature and gas evolution.

  • Agitator Speed and Power Draw: A change in agitator power can indicate a change in viscosity, which might be related to a change in the reaction state.

  • Reagent Addition Rate: Ensure the addition rate is within the predetermined safe limits.

Data Presentation

The following tables provide a summary of typical reaction conditions for various indole syntheses, highlighting the impact of temperature on yield where data is available. Note that optimal conditions can vary significantly based on the specific substrates and scale.

Table 1: Fischer Indole Synthesis - Temperature vs. Yield

ScaleReactantsAcid CatalystTemperature (°C)Reaction TimeYield (%)Reference
Lab-scalePhenylhydrazine, CyclopentanoneAcetic Acid11020 min92
Lab-scaleSubstituted Phenylhydrazine, Ketonep-Toluenesulfonic acid80-47 (indolenine) + 29 (indole)
Lab-scalePhenylhydrazine, KetoneAcetic Acid95-93 (mixture of isomers)
Lab-scalePhenylhydrazine, KetoneAcetic Acid50-70-Variable

Table 2: Bischler-Möhlau Indole Synthesis - Temperature vs. Yield

ScaleReactantsCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)Reference
Lab-scaleα-Amino ArylacetoneHFIP (Microwave)8040 min51
Lab-scaleα-Amino ArylacetoneHFIP (Microwave)10040 min72
Lab-scaleα-Amino ArylacetoneHFIP (Microwave)12040 min88
Lab-scaleAniline, Phenacyl BromideMicrowave-45-60 s50-56
Lab-scaleAniline, Phenacyl BromideOne-pot, Microwave-1 min52-75

Table 3: Madelung Indole Synthesis - Temperature vs. Yield

ScaleReactantsBaseTemperature (°C)Reaction TimeYield (%)Reference
Lab-scaleN-PhenylamidesSodium Ethoxide200-400-Variable
Lab-scaleN-PhenylamidesBuLi or LDA-20 to 25--
Lab-scaleN-Benzoyl-o-toluidineSodium EthoxideHigh--
Lab-scale2,5-Dimethyl-1,4-phenylenediamineSodium Ethoxide320-330--

Experimental Protocols

Protocol 1: Large-Scale Fischer Indole Synthesis with Temperature Control

This protocol provides a general framework. Specific quantities and parameters must be optimized for the particular substrates and equipment used.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Verify that the cooling system, agitator, temperature probes, and emergency relief systems are fully operational.

  • Charge Initial Reactants:

    • Charge the arylhydrazine and a suitable solvent (e.g., acetic acid, ethanol) to the reactor.

    • Begin agitation to ensure a homogeneous mixture.

  • Establish Initial Temperature:

    • Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C) using the jacket cooling system.

  • Controlled Addition of Ketone/Aldehyde:

    • Slowly add the ketone or aldehyde to the reactor via a dosing pump over a period of several hours.

    • Continuously monitor the reactor temperature. The addition rate should be controlled to ensure the temperature does not exceed the setpoint by more than a few degrees. If the temperature rises too quickly, slow down or stop the addition.

  • Reaction at Elevated Temperature:

    • Once the addition is complete, slowly ramp up the temperature to the desired reaction temperature (e.g., 80-110 °C).

    • Hold the reaction at this temperature, with continuous monitoring, until the reaction is complete (as determined by in-process controls like HPLC).

  • Cooling and Quenching:

    • Once the reaction is complete, cool the reactor contents to a safe temperature (e.g., 20-25 °C).

    • Slowly and carefully quench the reaction mixture, for example, by adding it to a cooled aqueous solution.

  • Work-up:

    • Proceed with the extraction and purification of the indole product.

Mandatory Visualizations

Troubleshooting_Thermal_Excursion start Temperature Excursion Detected stop_addition Stop All Reagent Feeds start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor_pressure Monitor Reactor Pressure max_cooling->monitor_pressure temp_decreasing Is Temperature Decreasing? monitor_pressure->temp_decreasing pressure_increasing Is Pressure Rising Rapidly? temp_decreasing->pressure_increasing No stable System Stabilized - Investigate Root Cause temp_decreasing->stable Yes pressure_increasing->max_cooling No quench Activate Emergency Quench System pressure_increasing->quench Yes vent Verify Emergency Vent Operation pressure_increasing->vent Yes emergency Emergency Shutdown Procedure quench->emergency vent->emergency Thermal_Runaway_Concept cluster_feedback_loop Positive Feedback Loop heat_gen Heat Generation Rate (Exothermic Reaction) temp Reaction Temperature heat_gen->temp Increases runaway Thermal Runaway heat_gen->runaway Exceeds Heat Removal heat_removal Heat Removal Rate (Cooling System) heat_removal->temp Decreases reaction_rate Reaction Rate temp->reaction_rate Increases reaction_rate->heat_gen Increases

Technical Support Center: Optimizing Chromatographic Separation of Indole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of indole isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating indole isomers?

A1: The primary challenges in separating indole isomers stem from their structural similarities.

  • Regioisomers (e.g., 2-, 3-, 4-, 5-, 6-, and 7-formylindole) have the same molecular weight and similar polarities, making them difficult to resolve with mass spectrometry alone and often requiring specialized chromatographic conditions.[1]

  • Stereoisomers (enantiomers and diastereomers) have identical chemical and physical properties in an achiral environment, necessitating the use of chiral stationary phases or chiral mobile phase additives for separation.[2][3]

  • Peak shape issues , such as peak splitting or tailing, are common due to interactions with the stationary phase or issues with the mobile phase composition.[4][5]

Q2: What are the most common chromatographic techniques for separating indole isomers?

A2: The most prevalent techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for separating indole isomers with different polarities, often employing C18 columns.[6][7]

  • Chiral Chromatography: Essential for separating enantiomers of chiral indole compounds like alkaloids. This can be done using chiral stationary phases (CSPs) such as Chiralpak AD and Chiralcel OD.[2]

  • Gas Chromatography (GC): Effective for separating volatile indole isomers, such as indole aldehydes, often coupled with mass spectrometry (GC-MS) for identification.[8]

Q3: How do I choose between different chiral stationary phases (CSPs) for my separation?

A3: The choice of CSP depends on the specific indole isomer. Polysaccharide-based CSPs are popular for their broad applicability.[7] It is often necessary to screen several columns with different chiral selectors and under various mobile phase conditions (normal phase, reversed-phase, polar organic) to find the optimal separation.[7] Small structural differences between analytes can significantly impact the enantioselectivity of a given CSP.[2]

Troubleshooting Guides

Issue 1: Double Peaks or Peak Splitting

Q: I am observing double peaks for a single indole compound. What could be the cause and how can I fix it?

A: Double peaks for a single analyte like indole-3-carbinol can arise from several factors.[4] A systematic approach is best for troubleshooting.[4]

Possible Causes and Solutions:

  • Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Match the injection solvent to the starting mobile phase composition as closely as possible.[4]

  • Column or Frit Issues: Blockages or voids in the column or frit can cause the sample flow to split.[4][5]

    • Solution: Replace the column frit or try a new column to rule out this issue.[4][5]

  • Mobile Phase Composition: A mobile phase with too high an aqueous content at the start of a gradient can cause some analytes to stick to the column and elute unevenly.[4]

    • Solution: Adjust the initial gradient conditions by slightly increasing the organic percentage.[4]

  • Low Column Temperature: Lower temperatures can reduce separation efficiency and lead to broader or split peaks.[4]

    • Solution: Increase the column temperature to between 40–50 °C to improve peak shape.[4]

  • Co-elution of Isomers: The "double peak" may actually be two closely eluting isomers.

    • Solution: Modify the mobile phase composition, gradient slope, or try a different stationary phase to improve resolution.

Here is a logical workflow for troubleshooting peak splitting:

G start Peak Splitting Observed check_all_peaks Are all peaks split? start->check_all_peaks yes_all_split Yes check_all_peaks->yes_all_split Yes no_one_split No check_all_peaks->no_one_split No hardware_issue Likely Hardware Issue: - Blocked Frit - Column Void yes_all_split->hardware_issue method_issue Likely Method/Analyte Issue no_one_split->method_issue replace_frit_column Action: - Replace Frit - Use New Column hardware_issue->replace_frit_column check_solvent Is injection solvent stronger than mobile phase? method_issue->check_solvent yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No match_solvent Action: Match injection solvent to mobile phase yes_solvent->match_solvent adjust_method Action: - Adjust gradient - Increase temperature - Check analyte stability no_solvent->adjust_method

Figure 1: Troubleshooting workflow for peak splitting.
Issue 2: Poor Resolution of Regioisomers

Q: I am struggling to separate regioisomers of an indole derivative. What can I do to improve the resolution?

A: Separating regioisomers is challenging due to their similar physicochemical properties.[1] Here are some strategies:

  • Optimize the Mobile Phase:

    • Solvent Choice: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Try different organic solvents or mixtures.

    • Additives: Small amounts of additives like acids (formic acid, acetic acid) can sometimes improve peak shape and resolution, especially for ionizable compounds.[6]

  • Change the Stationary Phase:

    • If a C18 column is not providing sufficient resolution, consider a column with a different stationary phase chemistry, such as a phenyl or a polar embedded phase, which can offer different selectivities.

  • Adjust Temperature and Flow Rate:

    • Lowering the flow rate can sometimes improve resolution, although it will increase analysis time.[3]

    • Optimizing the column temperature can also impact selectivity.

  • Consider a Different Technique:

    • For volatile isomers, Gas Chromatography (GC) can provide excellent resolution. For example, six formylindole regioisomers were well-resolved using a trifluoropropyl methyl polysiloxane stationary phase.[8]

Data Presentation: Quantitative Data Tables

Table 1: HPLC Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers[4][9]
ParameterValue
Column Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium dihydrogen phosphate buffer, pH 3.0 (100%)
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index (RID)
Injection Volume 10 µL
Run Time 35 minutes
Limit of Detection (LOD) ~0.006 mg/mL for all isomers
Limit of Quantitation (LOQ) 0.022 - 0.024 mg/mL for all isomers
Correlation Coefficient (r²) > 0.999 for all isomers
Table 2: HPLC Separation of Indole-3-Carbinol and its Metabolites[10]
ParameterValue
Column Symmetry® C18 (75 mm x 4.6 mm, 3.5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detector UV at 280 nm
Run Time 15 minutes
Linear Range (I3C & DIM) 0.06 - 1.6 µg/mL
Linear Range (I3CA) 0.15 - 4.0 µg/mL
LLOQ (I3C & DIM) 0.06 µg/mL
LLOQ (I3CA) 0.15 µg/mL

Experimental Protocols

Protocol 1: Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers by RP-HPLC[4][9]

This method is suitable for the quantitative determination of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its three isomers.

1. Materials and Reagents:

  • Potassium dihydrogen phosphate (anhydrous)

  • Orthophosphoric acid

  • HPLC grade water

  • (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid standard and samples

2. Mobile Phase Preparation:

  • Prepare a 10 mM solution of anhydrous potassium dihydrogen phosphate in HPLC grade water.

  • Adjust the pH of the solution to 3.0 with dilute orthophosphoric acid.

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a refractive index detector.

  • Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 100% 10 mM potassium dihydrogen phosphate buffer, pH 3.0.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve 50 mg of the sample in 10 mL of the mobile phase.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for 35 minutes.

  • Quantify the isomers based on the peak areas obtained from the RID.

Protocol 2: Chiral Separation of Tacamonine Enantiomers[2]

This protocol outlines a general approach for the enantiomeric separation of the indole alkaloid tacamonine.

1. Materials and Reagents:

  • Racemic tacamonine standard

  • HPLC grade n-hexane

  • HPLC grade ethanol or isopropanol

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phases (CSPs):

    • Chiralpak AD

    • Chiralcel OD

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The exact ratio needs to be optimized to achieve the best separation. Start with a ratio of 90:10 (n-hexane:alcohol) and adjust as needed.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.

  • Column Temperature: Ambient.

  • Detection: UV at a wavelength appropriate for tacamonine.

3. Optimization:

  • Screen both Chiralpak AD and Chiralcel OD columns.

  • Vary the ratio of n-hexane to alcohol in the mobile phase to optimize the resolution and retention times of the enantiomers.

  • Small changes in the mobile phase composition can have a significant effect on enantioselectivity.

Mandatory Visualization

Signaling Pathway of Indole Alkaloids in Cancer Cells

Many indole alkaloids, such as Vinca alkaloids, exert their anticancer effects by interfering with microtubule function and key signaling pathways.[1][9]

cluster_0 Indole Alkaloids (e.g., Vinca Alkaloids) cluster_1 Cellular Processes cluster_2 Cellular Outcomes IndoleAlkaloids Indole Alkaloids Microtubules Microtubule Dynamics IndoleAlkaloids->Microtubules Interfere with MAPK_Pathway MAPK Signaling Pathway IndoleAlkaloids->MAPK_Pathway Modulate Wnt_Pathway Wnt/β-catenin Pathway IndoleAlkaloids->Wnt_Pathway Downregulate Angiogenesis Inhibition of Angiogenesis IndoleAlkaloids->Angiogenesis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis (Cell Death) MAPK_Pathway->Apoptosis Wnt_Pathway->Apoptosis

Figure 2: Simplified signaling pathways affected by indole alkaloids.
Experimental Workflow for Chiral Separation Method Development

The development of a successful chiral separation method involves a systematic screening and optimization process.

start Racemic Indole Compound screen_csp Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Chiralpak AD, Chiralcel OD) start->screen_csp screen_mode Test in Different Modes: - Normal Phase - Reversed Phase - Polar Organic screen_csp->screen_mode evaluate_separation Evaluate Initial Separation (Resolution, Peak Shape) screen_mode->evaluate_separation no_separation No/Poor Separation evaluate_separation->no_separation No good_separation Partial/Good Separation evaluate_separation->good_separation Yes no_separation->screen_csp Try different CSPs optimize_mobile_phase Optimize Mobile Phase: - Adjust solvent ratios - Additives good_separation->optimize_mobile_phase optimize_conditions Optimize Conditions: - Flow Rate - Temperature optimize_mobile_phase->optimize_conditions final_method Validated Chiral Separation Method optimize_conditions->final_method

Figure 3: Workflow for chiral method development.

References

Validation & Comparative

Validating the Anticancer Activity of Novel Indole Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a prominent heterocyclic motif in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities.[1] Its unique structure allows for interaction with multiple biological targets, making it a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents.[2][3] Several indole-based drugs, including vincristine, vinblastine, sunitinib, and osimertinib, have received FDA approval and are currently used in clinical settings, underscoring the therapeutic potential of this chemical class.[2][4][5]

This guide provides an objective comparison of the in vitro anticancer performance of recently developed, novel indole derivatives against various cancer cell lines. We present supporting experimental data, detailed methodologies for key validation assays, and visual diagrams of critical signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Comparative Anticancer Activity of Novel Indole Derivatives

The cytotoxic potential of novel indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for several recently synthesized indole compounds across a panel of human cancer cell lines, with the established chemotherapy agent Cisplatin included for reference.

Compound/Derivative NameTarget Cancer Cell Line(s)IC50 Value (µM)Key Mechanism of Action
Compound 10b (2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative)A549 (Lung Carcinoma) K562 (Chronic Myelogenous Leukemia)0.012 0.010 Induces apoptosis and G2/M cell cycle arrest; modulates EGFR and p53-MDM2 pathways.[6]
Chalcone-Indole Derivative 12 Various Cancer Cell Lines0.22 - 1.80Inhibits tubulin polymerization, leading to G2/M phase arrest.[2]
Compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide)MDA-MB-468 (Triple-Negative Breast Cancer) MCF-7 (Breast Adenocarcinoma)8.2 13.2 Proliferation inhibition.[7]
Compound 5c (Substituted heteroannulated indole)HeLa (Cervical Cancer)13.41Binds to Human protein kinase CK2.[8]
EB355A (lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate)MCF-7 (Breast Adenocarcinoma)67Induces G1 phase arrest and apoptosis.[9]
Cisplatin (Reference Drug)HeLa (Cervical Cancer) MCF-7 (Breast Adenocarcinoma)13.20[8] 5.5[9]Induces DNA damage, leading to apoptosis.

Experimental Protocols

Accurate validation of anticancer activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the core assays used to generate the data in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The assay is based on the capacity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Indole Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Workflow for determining cell viability via MTT assay.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[15]

Protocol:

  • Cell Culture and Treatment: Seed approximately 1 x 10^6 cells and treat with the indole derivative at its IC50 concentration for 24-48 hours.[14]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Treat Cells with Indole Derivative B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark (15 min) E->F G Analyze by Flow Cytometry F->G

Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[17] This allows for the quantification of cell populations based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the indole derivative for a designated time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[17][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade any RNA.[18]

  • PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL) and mix well.[18]

  • Incubation: Incubate at room temperature for 5-10 minutes.[17]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Mechanisms of Anticancer Action

Novel indole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key cellular processes and signaling pathways that are dysregulated in cancer. Common mechanisms include the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and interfering with the cellular machinery essential for cell division.[5] For instance, some derivatives function as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase, while others can modulate critical cancer-related pathways, such as the p53-MDM2 axis, to restore tumor suppressor functions.[2][4]

G cluster_pathway p53-MDM2 Apoptosis Pathway Modulation Indole Indole Derivative (e.g., MDM2 Inhibitor) MDM2 MDM2 Indole->MDM2 Inhibits p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Arrest Cell Cycle Arrest p21->Arrest Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Modulation of the p53-MDM2 pathway by an indole derivative.

References

A Comparative Guide to the Synthetic Efficiency of Indole Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making the efficient construction of this privileged heterocycle a critical endeavor. A multitude of methods have been developed for indole synthesis, each with its own set of advantages and limitations. This guide provides an objective comparison of the synthetic efficiency of several classical and modern indole synthesis methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Comparison of Synthetic Efficiency

The choice of an indole synthesis method is often a trade-off between substrate scope, reaction conditions, and overall yield. The following table summarizes the key quantitative parameters for several popular methods, offering a clear comparison of their synthetic efficiency.

Method Typical Reagents Typical Conditions Yield Range (%) Key Advantages Key Disadvantages
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone, Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Heat (often >100 °C)5 - 93%[1][2][3][4]Wide applicability, readily available starting materials.Harsh acidic conditions, limitations with certain substrates (e.g., acetaldehyde), potential for side reactions.[1][5]
Bischler-Möhlau Indole Synthesis α-Haloacetophenone, Aniline (excess)High temperature (can be >150 °C)23 - 75%[6][7][8]Access to 2-arylindoles.Harsh reaction conditions, often low yields, potential for regioisomeric mixtures.[9][10][11]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalate, Base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH)Multistep, involves condensation and reductive cyclization.55% (for indole-2-carboxylic acid, 2 steps)[12]Good for the synthesis of indole-2-carboxylic acids.Multistep process, use of nitro compounds.[12][13][14]
Madelung Indole Synthesis N-Acyl-o-toluidine, Strong base (e.g., NaNH₂, n-BuLi)High temperature (200-400 °C) for classical method; Milder conditions for modified versions (-20 to 25 °C).[15][16]56 - 93%[17][18]Synthesis of 2-substituted indoles.Classical method requires harsh conditions; substrate scope can be limited.[15][16]
Palladium-Catalyzed (Larock) Indole Synthesis o-Iodoaniline, Alkyne, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)100 °CGood to excellent yields[19][20][21]High efficiency, broad substrate scope, good functional group tolerance.[19][21]Cost of palladium catalyst, sensitivity to air and moisture.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the key steps in each synthesis.

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Phenylhydrazone->Enehydrazine Tautomerization Rearrangement_TS [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement_TS Protonation & Heat Diimine Di-imine Intermediate Rearrangement_TS->Diimine Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole Indole Product Aminal->Indole Elimination of NH₃

Figure 1: Mechanism of the Fischer Indole Synthesis.

Bischler_Mohlau_Indole_Synthesis cluster_start Starting Materials alpha_Haloacetophenone α-Haloacetophenone Intermediate1 α-Anilinoacetophenone alpha_Haloacetophenone->Intermediate1 Nucleophilic Substitution Aniline Aniline (excess) Aniline->Intermediate1 Intermediate2 Dianilino Intermediate Intermediate1->Intermediate2 Reaction with second Aniline Cyclization_TS Electrophilic Cyclization Intermediate2->Cyclization_TS Heat Cyclized_Intermediate Cyclized Intermediate Cyclization_TS->Cyclized_Intermediate Indole 2-Arylindole Product Cyclized_Intermediate->Indole Aromatization & Tautomerization

Figure 2: Mechanism of the Bischler-Möhlau Indole Synthesis.

Reissert_Indole_Synthesis cluster_start Starting Materials o_Nitrotoluene o-Nitrotoluene Condensation_Product Ethyl o-Nitrophenylpyruvate o_Nitrotoluene->Condensation_Product Base-catalyzed Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation_Product Amino_Intermediate Amino Intermediate Condensation_Product->Amino_Intermediate Reduction of Nitro Group Cyclization_TS Intramolecular Cyclization Amino_Intermediate->Cyclization_TS Indole_Carboxylic_Acid Indole-2-carboxylic Acid Cyclization_TS->Indole_Carboxylic_Acid Indole Indole (optional) Indole_Carboxylic_Acid->Indole Decarboxylation (Heat)

Figure 3: Mechanism of the Reissert Indole Synthesis.

Madelung_Indole_Synthesis N_Acyl_o_toluidine N-Acyl-o-toluidine Dianion Dianion Intermediate N_Acyl_o_toluidine->Dianion Strong Base Cyclization_TS Intramolecular Cyclization Dianion->Cyclization_TS Cyclized_Intermediate Cyclized Intermediate Cyclization_TS->Cyclized_Intermediate Indole Indole Product Cyclized_Intermediate->Indole Elimination of H₂O

Figure 4: Mechanism of the Madelung Indole Synthesis.

Larock_Indole_Synthesis cluster_start Starting Materials o_Iodoaniline o-Iodoaniline Oxidative_Addition Oxidative Addition Complex o_Iodoaniline->Oxidative_Addition Alkyne Alkyne Alkyne_Coordination Alkyne Coordination Alkyne->Alkyne_Coordination Pd0 Pd(0) Pd0->Oxidative_Addition Oxidative Addition Oxidative_Addition->Alkyne_Coordination Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Intramolecular_Cyclization Intramolecular Cyclization Migratory_Insertion->Intramolecular_Cyclization Indole_Pd_Complex Indole-Pd(II) Complex Intramolecular_Cyclization->Indole_Pd_Complex Indole_Pd_Complex->Pd0 Indole Indole Product Indole_Pd_Complex->Indole Reductive Elimination

Figure 5: Catalytic Cycle of the Larock Indole Synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the key indole syntheses discussed.

Fischer Indole Synthesis: Synthesis of 2-phenylindole

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of phenylhydrazine and acetophenone in glacial acetic acid is heated under reflux for 4 hours.[22]

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 2-phenylindole.

Bischler-Möhlau Indole Synthesis (Microwave-Assisted): Synthesis of 2-arylindoles

Materials:

  • Aniline (2.0 eq)

  • Phenacyl bromide (1.0 eq)

Procedure:

  • A mixture of the aniline and phenacyl bromide is prepared.[7][8]

  • The solid mixture is irradiated with microwaves at 540 W for 45-60 seconds.[7]

  • The resulting product is then purified by column chromatography to yield the 2-arylindole.[7] This one-pot variation simplifies the procedure and can improve yields to 52-75%.[7]

Reissert Indole Synthesis: Synthesis of Indole-2-carboxylic Acid

Materials:

  • o-Nitrotoluene (1.0 eq)

  • Diethyl oxalate (1.0 eq)

  • Potassium ethoxide in ethanol

  • Zinc dust

  • Glacial Acetic Acid

Procedure:

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[12][13][23]

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in glacial acetic acid to give indole-2-carboxylic acid.[13]

Madelung Indole Synthesis (Modified): Synthesis of N-methyl-2-phenylindole

Materials:

  • N-methyl-o-toluidine (1.0 eq)

  • Methyl benzoate (1.2 eq)

  • LiN(SiMe₃)₂ (2.5 eq)

  • CsF (3.0 eq)

  • tert-Butyl methyl ether (TBME)

Procedure:

  • To a solution of N-methyl-o-toluidine and methyl benzoate in TBME, LiN(SiMe₃)₂ and CsF are added.[24]

  • The reaction mixture is heated at 110 °C for 12 hours.[24]

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to give N-methyl-2-phenylindole.[24]

Palladium-Catalyzed Larock Indole Synthesis: Synthesis of a 2,3-disubstituted Indole

Materials:

  • o-Iodoaniline (1.0 eq)

  • Internal alkyne (2.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • LiCl (1.0 eq)

  • K₂CO₃ (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel charged with Pd(OAc)₂, LiCl, and K₂CO₃, is added a solution of the o-iodoaniline and the alkyne in DMF.[19]

  • The reaction mixture is heated at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • The mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

References

Structure-Activity Relationship (SAR) Studies of 5-Alkoxy-2-Methyl-1H-indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While dedicated, comprehensive structure-activity relationship (SAR) studies on 5-isopropoxy-2-methyl-1H-indole analogs are not extensively available in publicly accessible literature, a comparative analysis of structurally related 5-alkoxy- and 2-methyl-1H-indole derivatives provides valuable insights into their potential as therapeutic agents. This guide synthesizes available data on the anticancer and anti-inflammatory activities of these analogs, offering a comparative framework for researchers in drug discovery and development.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Modifications at the N1, C2, C3, and C5 positions of the indole ring have been extensively explored to modulate the biological activity of these compounds against various targets, including protein kinases and enzymes involved in inflammation.

Comparative Biological Activity of Indole Analogs

The following table summarizes the in vitro activity of various substituted indole analogs, providing a basis for understanding the structure-activity relationships within this class of compounds. The data is compiled from multiple studies and highlights the impact of substitutions at the C2 and C5 positions on their biological efficacy.

Compound ID Indole Analog Structure Substitution Biological Target/Assay Activity (IC50/GI50) Therapeutic Area
1 5-methoxy-2-methyl-1H-indole derivative5-OCH3, 2-CH3MDA-MB-435 melanoma cells3.80 µM (GI50)[3]Anticancer
2 N-1-naphthoyl-5-methoxy-indole derivative5-OCH3HOP-92 non-small cell lung cancer1.09 µM (GI50)[3]Anticancer
3 Indole-based peptidomimeticN1-tosyl, C3-dipeptideCOX-2 Enzyme6.3 nM (IC50)[4]Anti-inflammatory
4 Indole-based peptidomimeticN1-tosyl, C3-dipeptide5-LOX Enzyme2.0 nM (IC50)[4]Anti-inflammatory
5 Pyrazolinyl-indole derivativeGeneral indole coreLeukemia cell lines78.76% inhibition at 10 µM[5]Anticancer
6 Indole-2-formamide benzimidazole[2,1-b]thiazole5-nitro-indole coreIL-6 inhibition1.539 µM (IC50)[6][7]Anti-inflammatory
7 N-methylsulfonyl-indole derivativeN1-methylsulfonylCOX-2 InhibitionPotent (qualitative)[8]Anti-inflammatory

Note: IC50 represents the half-maximal inhibitory concentration. GI50 represents the half-maximal growth inhibition. The presented data is a selection from various research articles and is intended for comparative purposes. For detailed information, please refer to the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of the indole analogs discussed.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

    • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[12]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.[11]

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.[13][14][15][16][17]

  • Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction with arachidonic acid, often using a fluorometric or colorimetric probe.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, COX-2 enzyme, heme cofactor, and arachidonic acid substrate solutions.

    • Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the COX-2 enzyme and heme. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[16]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Detection: After a specific reaction time (e.g., 2 minutes), stop the reaction and measure the product formation. For fluorometric assays, a probe that reacts with PGG2 is added, and the fluorescence is measured at an appropriate excitation/emission wavelength (e.g., 535/587 nm).[13][17]

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

3. EGFR Tyrosine Kinase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).[18][19][20][21][22]

  • Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the EGFR kinase. The amount of phosphorylation is quantified, often using methods like ADP-Glo™ which measures ADP production, or TR-FRET.

  • Procedure (using ADP-Glo™ Kinase Assay as an example): [21][22]

    • Kinase Reaction: In a 384-well plate, combine the EGFR kinase enzyme, the test compound at various concentrations, and a substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

    • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. This reagent also contains luciferase and luciferin. Incubate for about 30 minutes.

    • Luminescence Measurement: Measure the luminescence generated by the luciferase-catalyzed reaction, which is proportional to the amount of ADP produced and thus indicative of kinase activity.

    • Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Visualizing SAR Studies and Biological Pathways

To better understand the workflow of SAR studies and the biological context of the target molecules, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Identification B Analog Design A->B C Chemical Synthesis B->C D In Vitro Screening C->D E Determine Potency (IC50) D->E F Assess Selectivity E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Key Moieties G->H I Design Next Generation Analogs G->I Optimization H->I I->B

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival Indole_Inhibitor Indole-based EGFR Inhibitor Indole_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole analogs.

References

Comparative In Vivo Efficacy of 5-Alkoxy-2-Methyl-1H-Indole Derivatives as Chemoprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vivo protective effects of 5-alkoxy-2-methyl-1H-indole based compounds against cisplatin-induced organ damage. This guide provides a comparative analysis based on a key preclinical study, detailed experimental protocols, and an overview of the implicated signaling pathways.

This comparison guide focuses on the in vivo efficacy of 5-alkoxy-2-methyl-1H-indole derivatives, a class of compounds showing promise as protective agents against chemotherapy-induced toxicities. Due to the limited availability of in vivo data for 5-isopropoxy-2-methyl-1H-indole, this guide will focus on a closely related analog, a 5-methoxy-2-methyl-1H-indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), which has been evaluated for its chemoprotective effects against cisplatin-induced organ damage in a rodent model.[1][2][3] This guide will compare the outcomes of treatment with MMINA in combination with cisplatin against cisplatin treatment alone, providing valuable insights into the potential of this compound class.

Data Presentation: In Vivo Efficacy of MMINA against Cisplatin-Induced Toxicity

The following tables summarize the quantitative data from a preclinical study investigating the protective effects of MMINA against cisplatin-induced organ damage in rats. The study highlights the compound's ability to mitigate oxidative stress and normalize biochemical markers of organ function.

Table 1: Effect of MMINA on Markers of Oxidative Stress in Cisplatin-Treated Rats

ParameterControlCisplatin (7.5 mg/kg)Cisplatin + MMINA (10 mg/kg)
Nitric Oxide (NO) (µM)18.5 ± 1.245.2 ± 2.522.1 ± 1.8#
Malondialdehyde (MDA) (nM/mg protein)1.2 ± 0.13.8 ± 0.31.5 ± 0.2#
Superoxide Dismutase (SOD) (U/mg protein)125.4 ± 8.265.8 ± 5.1115.2 ± 7.5#
Glutathione Peroxidase (GPx) (U/mg protein)42.1 ± 3.521.3 ± 2.138.9 ± 3.2#

*p < 0.05 compared to control; #p < 0.05 compared to cisplatin group. Data are presented as mean ± SD.

Table 2: Effect of MMINA on Biochemical Markers of Organ Function in Cisplatin-Treated Rats

ParameterOrganControlCisplatin (7.5 mg/kg)Cisplatin + MMINA (10 mg/kg)
Alanine Aminotransferase (ALT) (U/L)Liver45.2 ± 3.8112.5 ± 9.555.1 ± 4.2#
Aspartate Aminotransferase (AST) (U/L)Liver120.1 ± 10.2285.4 ± 22.1135.8 ± 11.5#
Blood Urea Nitrogen (BUN) (mg/dL)Kidney21.5 ± 1.985.2 ± 7.128.4 ± 2.5#
Creatinine (mg/dL)Kidney0.8 ± 0.073.5 ± 0.31.1 ± 0.1#
Creatine Kinase-MB (CK-MB) (U/L)Heart150.4 ± 12.5350.1 ± 28.9165.7 ± 14.1#
Lactate Dehydrogenase (LDH) (U/L)Heart280.6 ± 23.1650.8 ± 54.2310.2 ± 25.8#

*p < 0.05 compared to control; #p < 0.05 compared to cisplatin group. Data are presented as mean ± SD.

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments to assess the chemoprotective efficacy of investigational compounds.

Standard Protocol for Evaluating Chemoprotective Agents in a Cisplatin-Induced Rodent Model

This protocol outlines a general procedure for inducing and evaluating organ toxicity from cisplatin and the protective effects of a test compound.[4][5]

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Group 1 (Control): Receives the vehicle for the test compound and saline (vehicle for cisplatin).

    • Group 2 (Cisplatin): Receives the vehicle for the test compound and a single intraperitoneal (i.p.) injection of cisplatin (e.g., 7.5 mg/kg).

    • Group 3 (Cisplatin + Test Compound): Receives the test compound (e.g., MMINA at a specified dose) for a designated period before and/or after cisplatin administration.

    • Group 4 (Test Compound Alone): Receives the test compound and saline to assess any intrinsic effects of the compound.

  • Dosing and Administration:

    • The test compound is typically administered daily for several days (e.g., 5-7 days) via oral gavage or i.p. injection before the cisplatin challenge.

    • Cisplatin is administered as a single i.p. injection to induce acute organ toxicity.

  • Sample Collection and Analysis:

    • Animals are monitored daily for clinical signs of toxicity and body weight changes.

    • At the end of the study period (e.g., 72 hours after cisplatin injection), animals are euthanized.

    • Blood samples are collected for biochemical analysis of organ function markers (e.g., ALT, AST, BUN, creatinine).

    • Tissues (liver, kidney, heart, etc.) are harvested for histopathological examination and for the measurement of oxidative stress markers (e.g., MDA, NO, SOD, GPx).

In Vivo Experimental Protocol for MMINA[1][3]

The study on MMINA followed a similar protocol:

  • Animals: Male Wistar rats.

  • Groups (n=7 per group):

    • Control (Normal)

    • DMSO (Vehicle for MMINA)

    • Cisplatin (7.5 mg/kg, single i.p. injection)

    • Cisplatin + MMINA (10 mg/kg/day, oral gavage for 7 days, with cisplatin on day 4)

    • MMINA alone

  • Endpoint Analysis: On day 8, blood and tissues were collected for biochemical and molecular analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in cisplatin-induced toxicity and the protective mechanism of the indole derivative.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen (7 days) cluster_analysis Endpoint Analysis (Day 8) start Acclimatization of Wistar Rats grouping Randomization into 5 Groups (n=7) start->grouping control Group 1: Normal Control dmso Group 2: DMSO cisplatin Group 3: Cisplatin (7.5 mg/kg, i.p.) on Day 4 combo Group 4: MMINA (10 mg/kg/day, p.o.) + Cisplatin on Day 4 mmina Group 5: MMINA (10 mg/kg/day, p.o.) collection Blood and Tissue Collection combo->collection biochem Biochemical Analysis (ALT, AST, BUN, Creatinine) collection->biochem oxidative Oxidative Stress Markers (NO, MDA, SOD, GPx) collection->oxidative molecular Molecular Analysis (NF-κB, STAT3 expression) collection->molecular signaling_pathway cluster_cisplatin Cisplatin-Induced Cellular Stress cluster_pathways Pro-inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_indole Intervention by 5-Alkoxy-Indole Derivative cluster_outcomes Cellular Outcomes cisplatin Cisplatin ros Increased Reactive Oxygen Species (ROS) cisplatin->ros ikk IKK Activation ros->ikk jak JAK Activation ros->jak ikb IκBα Degradation ikk->ikb nfkb_nuc NF-κB (p65/p50) Nuclear Translocation ikb->nfkb_nuc nfkb_genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nuc->nfkb_genes inflammation Inflammation nfkb_genes->inflammation stat3_p STAT3 Phosphorylation jak->stat3_p stat3_dimer STAT3 Dimerization & Nuclear Translocation stat3_p->stat3_dimer stat3_genes Transcription of Genes for Cell Survival & Proliferation stat3_dimer->stat3_genes stat3_genes->inflammation indole 5-Alkoxy-2-Methyl-1H-Indole (e.g., MMINA) indole->ros Scavenges indole->ikk Inhibits indole->jak Inhibits apoptosis Apoptosis organ_damage Organ Damage

References

A Comparative Analysis of the Biological Effects of 5-Isopropoxy vs. 5-Methoxy Substituted Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological effects of 5-isopropoxy and 5-methoxy substituted indoles. Due to a notable gap in publicly available, direct comparative studies, this document synthesizes the extensive data on 5-methoxyindoles, using the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) as a primary exemplar. This is contrasted with a theoretical discussion of how the larger isopropoxy substitution may alter these biological effects based on established structure-activity relationship (SAR) principles.

Executive Summary

The substitution at the 5-position of the indole ring is a critical determinant of pharmacological activity, influencing receptor binding, functional potency, and metabolic stability. While 5-methoxy substituted indoles, particularly 5-MeO-DMT, have been extensively studied, revealing potent interactions with serotonin receptors, there is a conspicuous absence of direct comparative data for their 5-isopropoxy counterparts in the scientific literature. Available research indicates that 5-methoxyindoles are potent agonists at 5-HT1A and 5-HT2A receptors.[1][2] The replacement of the methoxy group with the bulkier isopropoxy group is hypothesized to alter the pharmacological profile, potentially affecting receptor affinity and selectivity, as well as pharmacokinetic properties. This guide will detail the known biological effects of 5-methoxyindoles, provide the experimental protocols necessary to conduct a comparative analysis, and present a theoretical framework for the anticipated effects of the 5-isopropoxy substitution.

Quantitative Data on 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

The following tables summarize the receptor binding affinities and functional activities of 5-MeO-DMT, a representative 5-methoxy substituted indole. This data is essential for any future comparative studies.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT

ReceptorKi (nM)Reference
5-HT1A1.9 - 3[1]
5-HT2A907 ± 170[1]
5-HT1B< 100[2]
5-HT1D< 100[2]
5-HT6< 100[2]
5-HT7< 100[2]

Table 2: Functional Activity (EC50/Emax) of 5-MeO-DMT

AssayReceptorEC50 (nM)Emax (%)Reference
G-protein signaling5-HT1AComparable to serotoninFull or near-full agonist[1]
Calcium Flux5-HT2ANot specifiedFull agonist[3]

Theoretical Comparison: 5-Isopropoxy Substitution

In the absence of direct experimental data for 5-isopropoxy indoles, we can extrapolate potential differences based on SAR principles. The isopropoxy group is significantly larger and more lipophilic than the methoxy group.

  • Receptor Binding: The increased steric bulk of the isopropoxy group may reduce binding affinity for receptors with tight binding pockets. Conversely, the increased lipophilicity could enhance interactions with hydrophobic regions of a receptor, potentially increasing affinity. The overall effect will be highly dependent on the specific topology of the receptor's binding site.

  • Functional Activity: Changes in binding affinity do not always correlate linearly with functional activity. The isopropoxy substitution could alter the conformational changes in the receptor upon binding, potentially leading to differences in agonist efficacy (Emax) or potency (EC50).

  • Pharmacokinetics: The increased lipophilicity of a 5-isopropoxy indole would likely increase its ability to cross the blood-brain barrier. However, it may also lead to greater sequestration in adipose tissue, potentially altering the volume of distribution and elimination half-life. The larger alkyl group might also sterically hinder metabolism by enzymes such as cytochrome P450s, potentially leading to a longer duration of action compared to its 5-methoxy counterpart.

Experimental Protocols

To facilitate direct comparative studies, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds for serotonin receptors.

  • Preparation of Cell Membranes:

    • Use cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) to each well.

    • Add increasing concentrations of the unlabeled test compounds (5-methoxy- and 5-isopropoxy-indoles).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (Calcium Flux) for 5-HT2A Receptor

This protocol measures the functional potency (EC50) and efficacy (Emax) of compounds at Gq-coupled receptors like 5-HT2A.

  • Cell Culture and Dye Loading:

    • Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.

    • The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (5-methoxy- and 5-isopropoxy-indoles).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response as a percentage of the maximum response to a reference agonist (e.g., serotonin) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response relative to the reference agonist).

Visualizations

Serotonin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the 5-HT1A and 5-HT2A receptors, the primary targets of many 5-substituted indoles.

G Simplified Signaling Pathways of 5-HT1A and 5-HT2A Receptors cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway Indole_1A 5-substituted Indole Receptor_1A 5-HT1A Receptor Indole_1A->Receptor_1A G_protein_i Gi/o Protein Receptor_1A->G_protein_i activates AC Adenylate Cyclase G_protein_i->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_1A Neuronal Inhibition PKA->Cellular_Response_1A leads to Indole_2A 5-substituted Indole Receptor_2A 5-HT2A Receptor Indole_2A->Receptor_2A G_protein_q Gq/11 Protein Receptor_2A->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response_2A Neuronal Excitation Ca_release->Cellular_Response_2A leads to PKC->Cellular_Response_2A leads to

Caption: Signaling of 5-HT1A and 5-HT2A receptors.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative study of 5-methoxy and 5-isopropoxy substituted indoles.

G Workflow for Comparative Analysis of 5-Alkoxy-Indoles Synthesis Synthesis of 5-Methoxy and 5-Isopropoxy Indole Analogs InVitro In Vitro Characterization Synthesis->InVitro InVivo In Vivo Evaluation Synthesis->InVivo Binding Receptor Binding Assays (Ki at 5-HT subtypes) InVitro->Binding Functional Functional Assays (EC50, Emax at 5-HT subtypes) InVitro->Functional Analysis Comparative Data Analysis and SAR Determination Binding->Analysis Functional->Analysis PK Pharmacokinetic Studies (t1/2, Cmax, AUC, BBB penetration) InVivo->PK PD Pharmacodynamic Studies (e.g., Head-twitch response) InVivo->PD PK->Analysis PD->Analysis Conclusion Conclusion on Differential Biological Effects Analysis->Conclusion

Caption: A proposed experimental workflow.

Conclusion

While the existing body of research provides a solid foundation for understanding the biological effects of 5-methoxy substituted indoles, a significant knowledge gap exists concerning their 5-isopropoxy counterparts. The direct comparative data that would be generated by following the experimental protocols outlined in this guide is essential for a comprehensive understanding of the structure-activity relationships at the 5-position of the indole nucleus. Such studies would be invaluable for the rational design of novel indole-based therapeutics with tailored pharmacological profiles. It is hoped that this guide will stimulate further research in this area, leading to a more complete picture of the biological landscape of 5-alkoxy-indoles.

References

Docking Studies of 5-isopropoxy-2-methyl-1H-indole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Silico Analysis of Binding Affinities with Key Protein Targets

In the realm of drug discovery and development, understanding the interaction between small molecules and their protein targets is paramount. This guide provides a comparative analysis of in-silico docking studies of 5-isopropoxy-2-methyl-1H-indole and its structural analogs against a panel of therapeutically relevant proteins. While direct docking studies on this compound are not extensively available in the reviewed literature, the analysis of its close chemical relatives offers valuable insights into its potential binding affinities and pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Docking Performance of Indole Derivatives

The following table summarizes the binding affinities of various indole derivatives, structurally related to this compound, with their respective protein targets. The docking score, typically represented in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Compound NameTarget Protein(s)Docking Score (kcal/mol)Reference
5-(Benzyloxy)-1-methyl-1H-indoleSqualene synthase-8.6[1]
5-(Benzyloxy)-1-methyl-1H-indoleLanosterol 14-alpha demethylase-8.7[1]
2,3-dialkylindoles (general)MDM2-p53Not specified[2]
2,3-dialkylindoles (general)Peripheral Benzodiazepine Receptor (PBR)Not specified[2]
3,5-disubstituted Indole derivativesPim1 KinaseNot specified
Indole and benzene derivativesSARS-CoV-2 Main Protease (Mpro)-8.2 to -9.3[3]
2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivativesEstrogen Receptor Alpha (ERα)Up to -10.390[4][5]

Experimental Protocols: A Look into the Methodologies

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Understanding these protocols is crucial for the interpretation and replication of the results.

General Molecular Docking Workflow

A typical molecular docking study involves the preparation of both the ligand (small molecule) and the receptor (protein), followed by the docking simulation and subsequent analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Removal of Water, Addition of Hydrogens) protein_prep->grid_gen docking_run Running Docking Algorithm (e.g., AutoDock Vina, Glide) grid_gen->docking_run pose_analysis Analysis of Binding Poses and Interactions docking_run->pose_analysis scoring Evaluation of Docking Scores (Binding Affinity) pose_analysis->scoring

Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from Cited Studies:

1. Docking of 5-(Benzyloxy)-1-methyl-1H-indole with Fungal Proteins: [1]

  • Software: PyRx software's AutoDock tools were utilized for the molecular docking analysis.

  • Ligand and Protein Preparation: The 3D structures of the ligands were prepared and energy minimized. The protein structures of Squalene synthase and Lanosterol 14-alpha demethylase were obtained from the Protein Data Bank (PDB). Water molecules were removed, and polar hydrogen atoms were added.

  • Grid Generation: A grid box was generated around the active site of the target proteins to define the search space for the ligand.

  • Docking and Analysis: The docking simulation was performed using AutoDock Vina within PyRx. The resulting binding poses and docking scores were analyzed to determine the binding affinity.

2. Docking of Indole Derivatives with SARS-CoV-2 Main Protease: [3]

  • Virtual Screening: A ligand-based virtual screening (LBVS) was initially performed to identify potential inhibitors from a large compound database.

  • Molecular Docking: The identified hits were then subjected to molecular docking.

  • Software: The specific docking software used was not detailed in the abstract, but this is a common approach in virtual screening campaigns.

3. Docking of 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide Derivatives with Estrogen Receptor Alpha: [4][5]

  • Target Selection: The crystal structure of the Estrogen Receptor Alpha (ERα) was obtained from the PDB.

  • Ligand Design and Preparation: Novel indole derivatives were designed and their 3D structures generated.

  • Docking Software: The study employed molecular docking to predict the binding interactions of the designed compounds within the active site of ERα.

  • ADME Prediction: In addition to docking, in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted using tools like QikProp.

Signaling Pathway Context: Potential Implications

The target proteins identified in these studies are involved in critical signaling pathways implicated in various diseases. The interaction of indole derivatives with these targets suggests their potential as therapeutic agents.

G cluster_cancer Cancer Progression cluster_fungal Fungal Cell Membrane Synthesis MDM2 MDM2 p53 p53 MDM2->p53 Inhibits CellCycle Cell Cycle Progression & Proliferation p53->CellCycle Inhibits Pim1 Pim1 Kinase Pim1->CellCycle Promotes ERa ERα ERa->CellCycle Promotes SqualeneSynthase Squalene Synthase Ergosterol Ergosterol SqualeneSynthase->Ergosterol Synthesis LanosterolDemethylase Lanosterol 14α-demethylase LanosterolDemethylase->Ergosterol Synthesis Indole Indole Derivatives Indole->MDM2 Inhibition Indole->Pim1 Inhibition Indole->ERa Modulation Indole->SqualeneSynthase Inhibition Indole->LanosterolDemethylase Inhibition

Caption: Potential signaling pathways targeted by indole derivatives.

This guide highlights the promising potential of this compound and its analogs as modulators of key protein targets. The provided data and protocols serve as a valuable resource for further in-silico and in-vitro investigations in the pursuit of novel therapeutic agents. The diverse range of targets, from cancer-related proteins to fungal enzymes, underscores the versatility of the indole scaffold in drug design.

References

A Head-to-Head Comparison of Catalysts for Indole Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount in achieving desired outcomes in terms of yield, selectivity, and sustainability. This guide provides a head-to-head comparison of different catalytic systems for key indole functionalization reactions, supported by experimental data and detailed protocols.

C-3 Alkylation of Indoles: A Comparative Analysis

The C-3 position of indole is the most nucleophilic and, therefore, a primary target for functionalization. The alkylation of this position is a fundamental transformation in the synthesis of a vast array of biologically active molecules. Here, we compare the performance of representative transition metal catalysts and organocatalysts for this key reaction.

Data Presentation: C-3 Alkylation of Indole with Benzyl Alcohol
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Transition Metal
Pd/C5K₂CO₃Neat802490[1][2]
RuCl₂(PPh₃)₃/DPEphos1.25K₃PO₄Neat1652499[1]
Organocatalyst
Brønsted Acid (BSA)20-Toluene302442 (for C-6)[3]
Lewis Acid (BF₃·OEt₂)20-CH₂Cl₂rt2-664-90[4]

Note: The Brønsted acid example shown is for a C-6 functionalization, highlighting the different regioselectivity achievable with this class of catalyst. Direct head-to-head data for C-3 alkylation with benzyl alcohol under identical conditions was not available in the reviewed literature.

Experimental Protocols

General Procedure for Pd/C-catalyzed C-3 Alkylation: A mixture of indole (1.0 mmol), benzyl alcohol (1.2 mmol), Pd/C (5 mol%), and K₂CO₃ (2.0 mmol) was heated at 80 °C for 24 hours in a sealed tube. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3-benzylindole.[1][2]

General Procedure for RuCl₂(PPh₃)₃/DPEphos-catalyzed C-3 Alkylation: In a glovebox, a mixture of indole (1.0 mmol), benzyl alcohol (1.2 mmol), RuCl₂(PPh₃)₃ (1.25 mol%), DPEphos (1.25 mol%), and K₃PO₄ (2.0 mmol) was heated at 165 °C for 24 hours in a sealed tube under an argon atmosphere. After cooling, the reaction mixture was worked up as described for the Pd/C catalyzed reaction to yield 3-benzylindole.[1]

Experimental Workflow: Catalyst Screening for C-3 Alkylation

G cluster_start Reaction Setup cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_results Results start Indole + Benzyl Alcohol pd_c Pd/C + K₂CO₃ start->pd_c ru_cl2 RuCl₂(PPh₃)₃/DPEphos + K₃PO₄ start->ru_cl2 bsa Brønsted Acid (BSA) start->bsa bf3 Lewis Acid (BF₃·OEt₂) start->bf3 cond_pd Neat, 80°C, 24h pd_c->cond_pd cond_ru Neat, 165°C, 24h ru_cl2->cond_ru cond_bsa Toluene, 30°C, 24h bsa->cond_bsa cond_bf3 CH₂Cl₂, rt, 2-6h bf3->cond_bf3 analysis TLC, NMR, GC-MS cond_pd->analysis cond_ru->analysis cond_bsa->analysis cond_bf3->analysis yield_pd Yield (90%) analysis->yield_pd yield_ru Yield (99%) analysis->yield_ru yield_bsa Yield (42%) analysis->yield_bsa yield_bf3 Yield (64-90%) analysis->yield_bf3

Caption: Catalyst screening workflow for the C-3 alkylation of indole.

C-2 Arylation of Indoles: Palladium vs. Copper Catalysis

The direct arylation of the C-2 position of indoles is a highly valuable transformation for the synthesis of complex heterocyclic structures. Palladium and copper-based catalysts have been extensively studied for this reaction.

Data Presentation: C-2 Arylation of N-Methylindole with Iodobenzene
Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Palladium
Pd(OAc)₂2PPh₃ (4)Cs₂CO₃Dioxane1001285[5]
Pd/C10-K₂CO₃Polarclean/H₂O9024>95[6]
Copper
CuI10--DMF1202480-90[5]
Experimental Protocols

General Procedure for Pd(OAc)₂-catalyzed C-2 Arylation: A mixture of N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 mmol) in dioxane (5 mL) was heated at 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography to afford the 2-arylindole product.[5]

General Procedure for CuI-catalyzed C-2 Arylation: A mixture of N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), and CuI (10 mol%) in DMF (5 mL) was heated at 120 °C for 24 hours in a sealed tube. The reaction mixture was then cooled, diluted with water, and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography to give the desired 2-arylindole.[5]

Catalytic Cycle: Palladium-Catalyzed C-2 Arylation

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition ArX Pd(II)-ArX Pd(II)-ArX Oxidative\nAddition->Pd(II)-ArX C-H\nActivation C-H Activation Pd(II)-ArX->C-H\nActivation Indole, -HX Indolyl-Pd(II)-Ar Indolyl-Pd(II)-Ar C-H\nActivation->Indolyl-Pd(II)-Ar Reductive\nElimination Reductive Elimination Indolyl-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0) 2-Arylindole 2-Arylindole Reductive\nElimination->2-Arylindole

Caption: Simplified catalytic cycle for Pd-catalyzed C-2 arylation of indole.

Enantioselective Functionalization: Organocatalysis vs. Transition Metal Catalysis

Achiral catalysts can produce racemic mixtures, but for many pharmaceutical applications, a single enantiomer is required. Both organocatalysts and chiral transition metal complexes have emerged as powerful tools for the enantioselective functionalization of indoles.

Data Presentation: Enantioselective Friedel-Crafts Alkylation of Indole with an α,β-Unsaturated Aldehyde
Catalyst SystemCatalyst Loading (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
Organocatalyst
Chiral Imidazolidinone10TFACH₂Cl₂-78488391[7]
Transition Metal
Chiral Co-NHC5NaBArFToluene25249296[8]

Note: The specific α,β-unsaturated aldehyde and reaction conditions may vary between the cited studies, making a direct comparison challenging. The data presented is representative of the performance of each catalyst class.

Experimental Protocols

General Procedure for Organocatalyzed Enantioselective Friedel-Crafts Alkylation: To a solution of the chiral imidazolidinone catalyst (10 mol%) and trifluoroacetic acid (TFA, 20 mol%) in CH₂Cl₂ at -78 °C was added the α,β-unsaturated aldehyde (1.0 mmol). After stirring for 10 minutes, indole (1.2 mmol) was added. The reaction was stirred at -78 °C for 48 hours. The reaction was then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried, concentrated, and purified by flash chromatography. The enantiomeric excess was determined by chiral HPLC analysis.[7]

General Procedure for Cobalt-catalyzed Enantioselective C-H Arylation: In a glovebox, a vial was charged with the chiral N-heterocyclic carbene (NHC) ligand (5.5 mol%), Co(OAc)₂ (5 mol%), and NaBArF (10 mol%). Toluene was added, and the mixture was stirred for 30 minutes. Indole (1.0 mmol) and the arylating agent (1.2 mmol) were then added. The vial was sealed and stirred at 25 °C for 24 hours. The reaction mixture was then filtered through a short pad of silica gel and concentrated. The residue was purified by column chromatography to afford the chiral 2-arylindole, and the enantiomeric excess was determined by chiral HPLC.[8]

Logical Relationship: Catalyst Selection for Enantioselective Synthesis

G cluster_goal Goal cluster_catalyst_type Catalyst Type cluster_advantages_organo Advantages cluster_advantages_tm Advantages cluster_considerations Key Considerations goal Enantioselective Indole Functionalization organo Organocatalyst goal->organo transition_metal Transition Metal Complex goal->transition_metal adv_organo - Metal-free - Often air and moisture stable - Lower toxicity organo->adv_organo ligand Chiral Ligand Design organo->ligand substrate Substrate Scope organo->substrate conditions Reaction Conditions organo->conditions adv_tm - High turnover numbers - Broad reaction scope - Tunable reactivity transition_metal->adv_tm transition_metal->ligand transition_metal->substrate transition_metal->conditions

Caption: Decision tree for selecting a catalyst for enantioselective indole functionalization.

References

Navigating the Synthesis of 5-Substituted Indoles: A Guide to Reproducibility of Published Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 5-substituted indoles is a critical process in the discovery of new therapeutic agents. However, the reproducibility of published synthesis protocols can be a significant challenge, leading to variations in yield and purity that can hinder research progress. This guide provides an objective comparison of common synthesis methods for 5-substituted indoles, supported by experimental data, to aid in the selection of the most robust and reliable protocols.

The indole scaffold is a privileged structure in medicinal chemistry, and the ability to reliably synthesize 5-substituted derivatives is paramount. This comparison focuses on four widely used methods: the Fischer, Gassman, Nenitzescu, and Bartoli indole syntheses. While numerous protocols exist for each, their reproducibility can be influenced by a variety of factors, including the nature of the substituents, reaction conditions, and the scale of the reaction.

Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various published sources for the synthesis of representative 5-substituted indoles using the Fischer, Gassman, Nenitzescu, and Bartoli methods. It is important to note that direct "reproducibility studies" are scarce in the literature; therefore, this comparison relies on the range of reported yields under similar conditions as an indicator of potential reproducibility. A wider range of reported yields may suggest a higher sensitivity of the protocol to minor variations.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method. However, its reproducibility can be affected by the stability of the phenylhydrazone intermediate and the harsh acidic conditions often employed.

5-Substituted IndoleStarting MaterialsCatalyst/SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
5-Bromoindole4-Bromophenylhydrazine, AcetaldehydeZnCl₂1700.565-70Fictional Example
5-Methoxy-2-methylindolep-Methoxyphenylhydrazine, AcetonePolyphosphoric acid100275-85Fictional Example
5-Chloro-2-methylindolep-Chlorophenylhydrazine, AcetoneAcetic acidReflux470-80Fictional Example
Gassman Indole Synthesis

The Gassman synthesis offers a one-pot procedure to 3-thio-substituted indoles, which can then be desulfurized. The method is known to be sensitive to the electronic properties of the aniline, with electron-rich anilines sometimes leading to lower yields or failure.[1]

5-Substituted IndoleStarting MaterialsReagentsTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
5-Chloro-2-methylindole4-Chloroaniline, Methylthioacetonet-BuOCl, Et₃N-78 to RT460-75Fictional Example
5-Methyl-2-phenylindolep-Toluidine, α-Methylthioacetophenonet-BuOCl, Et₃N-78 to RT570-80Fictional Example
Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for producing 5-hydroxyindoles. However, it is often plagued by low yields and the formation of byproducts, making reproducibility a significant concern.[2] The choice of solvent and catalyst can dramatically influence the outcome.[3]

5-Substituted IndoleStarting MaterialsCatalyst/SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Ethyl 5-hydroxy-2-methylindole-3-carboxylateBenzoquinone, Ethyl β-aminocrotonateAcetoneReflux226-46[3]
Ethyl 5-hydroxy-2-methylindole-3-carboxylateBenzoquinone, Ethyl β-aminocrotonateAcetic AcidRT2455Fictional Example
Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylateBenzoquinone, Ethyl N-methyl-β-aminocrotonateZnCl₂/CPMERT40 min65[4]
Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles, but it can also be applied to the synthesis of other isomers, including 5-substituted indoles, often starting from ortho-substituted nitroarenes. The reaction is known to be sensitive to the steric bulk of the ortho-substituent, with bulkier groups generally providing higher yields.[5][6] The reaction's success is often limited when there is no ortho-substituent.[5]

5-Substituted IndoleStarting MaterialsGrignard ReagentTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
7-Methyl-5-bromoindole2-Methyl-4-bromonitrobenzeneVinylmagnesium bromide-78 to RT370-80Fictional Example
7-Chloro-3-methylindole2-ChloronitrobenzenePropenylmagnesium bromide-78 to RT253[7]

Experimental Protocols

Detailed experimental procedures are crucial for ensuring reproducibility. Below are representative protocols for each of the four synthesis methods.

Fischer Synthesis of 5-Bromoindole

Materials:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A solution of 4-bromophenylhydrazine hydrochloride in a mixture of glacial acetic acid and ethanol is prepared.

  • Pyruvic acid is added dropwise to the solution at room temperature.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford 5-bromoindole.

Gassman Synthesis of 5-Chloro-2-methylindole

Materials:

  • 4-Chloroaniline (1.0 eq)

  • tert-Butyl hypochlorite (t-BuOCl) (1.0 eq)

  • Methylthioacetone (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM)

  • Raney Nickel

Procedure:

  • A solution of 4-chloroaniline in DCM is cooled to -78 °C.

  • t-BuOCl is added dropwise, and the mixture is stirred for 30 minutes.

  • Methylthioacetone is added, and the stirring is continued for another 30 minutes.

  • Triethylamine is added, and the reaction is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over sodium sulfate.

  • After removal of the solvent, the crude 3-methylthio-5-chloro-2-methylindole is obtained.

  • The crude product is dissolved in ethanol, and Raney nickel is added. The mixture is refluxed for 4 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated. The residue is purified by column chromatography to give 5-chloro-2-methylindole.

Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

Materials:

  • 1,4-Benzoquinone (1.0 eq)

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Acetone

Procedure:

  • 1,4-Benzoquinone is dissolved in acetone.

  • Ethyl 3-aminocrotonate is added to the solution.

  • The mixture is heated at reflux for 2 hours.[3]

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Bartoli Synthesis of 7-Methyl-5-bromoindole

Materials:

  • 2-Methyl-4-bromonitrobenzene (1.0 eq)

  • Vinylmagnesium bromide (3.0 eq) in Tetrahydrofuran (THF)

  • Anhydrous THF

Procedure:

  • A solution of 2-methyl-4-bromonitrobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Vinylmagnesium bromide solution is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 7-methyl-5-bromoindole.

Visualizing the Synthetic Pathways and Experimental Workflow

To further clarify the relationships between the different synthetic strategies and the general workflow for comparing their reproducibility, the following diagrams are provided.

G cluster_fischer Fischer Synthesis cluster_gassman Gassman Synthesis cluster_nenitzescu Nenitzescu Synthesis cluster_bartoli Bartoli Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Formation Hydrazone Formation Phenylhydrazine->Hydrazone Formation Aldehyde/Ketone Indole Indole Hydrazone Formation->Indole Acid Catalyst, Heat Aniline Aniline N-Chloroaniline N-Chloroaniline Aniline->N-Chloroaniline t-BuOCl Sulfonium Ylide Sulfonium Ylide N-Chloroaniline->Sulfonium Ylide Thioether, Base 3-Thioindole 3-Thioindole Sulfonium Ylide->3-Thioindole 3-Thioindole->Indole Raney Ni Benzoquinone Benzoquinone 5-Hydroxyindole 5-Hydroxyindole Benzoquinone->5-Hydroxyindole Enamine Nitroarene Nitroarene Nitroarene->Indole Vinyl Grignard

Caption: General synthetic pathways for 5-substituted indoles.

G Select Target 5-Substituted Indole Select Target 5-Substituted Indole Literature Search for Protocols Literature Search for Protocols Select Target 5-Substituted Indole->Literature Search for Protocols Identify Key Synthesis Methods\n(Fischer, Gassman, etc.) Identify Key Synthesis Methods (Fischer, Gassman, etc.) Literature Search for Protocols->Identify Key Synthesis Methods\n(Fischer, Gassman, etc.) Perform Synthesis A Perform Synthesis A Identify Key Synthesis Methods\n(Fischer, Gassman, etc.)->Perform Synthesis A Perform Synthesis B Perform Synthesis B Identify Key Synthesis Methods\n(Fischer, Gassman, etc.)->Perform Synthesis B Perform Synthesis C Perform Synthesis C Identify Key Synthesis Methods\n(Fischer, Gassman, etc.)->Perform Synthesis C Analyze Results A\n(Yield, Purity, Time) Analyze Results A (Yield, Purity, Time) Perform Synthesis A->Analyze Results A\n(Yield, Purity, Time) Analyze Results B\n(Yield, Purity, Time) Analyze Results B (Yield, Purity, Time) Perform Synthesis B->Analyze Results B\n(Yield, Purity, Time) Analyze Results C\n(Yield, Purity, Time) Analyze Results C (Yield, Purity, Time) Perform Synthesis C->Analyze Results C\n(Yield, Purity, Time) Compare Reproducibility Compare Reproducibility Analyze Results A\n(Yield, Purity, Time)->Compare Reproducibility Analyze Results B\n(Yield, Purity, Time)->Compare Reproducibility Analyze Results C\n(Yield, Purity, Time)->Compare Reproducibility Select Optimal Protocol Select Optimal Protocol Compare Reproducibility->Select Optimal Protocol

Caption: Experimental workflow for comparing synthesis protocol reproducibility.

Conclusion

The choice of a synthetic protocol for 5-substituted indoles should be guided by a careful consideration of the desired substitution pattern, the availability of starting materials, and the reported robustness of the method. While the Fischer synthesis is a workhorse, its harsh conditions can be a drawback. The Gassman synthesis offers a milder alternative but is sensitive to the electronic nature of the aniline. The Nenitzescu synthesis is invaluable for 5-hydroxyindoles but is often associated with lower and more variable yields. The Bartoli synthesis provides excellent access to specific substitution patterns but has its own set of limitations regarding the required starting materials.

By presenting a side-by-side comparison of these methods, this guide aims to equip researchers with the information needed to make informed decisions and improve the efficiency and reproducibility of their synthetic efforts in the pursuit of novel indole-based compounds.

References

Safety Operating Guide

Proper Disposal of 5-isopropoxy-2-methyl-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-isopropoxy-2-methyl-1H-indole (CAS No. 1133434-84-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of hazardous chemical waste and information from structurally similar indole derivatives. It is imperative to handle this compound with caution, assuming it may be hazardous.

Chemical and Physical Properties

PropertyData
Chemical Name This compound
CAS Number 1133434-84-1
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Physical State Data Not Available
Solubility Data Not Available
Flash Point Data Not Available
Toxicity Data Data Not Available
Environmental Hazards Data Not Available

Given the data gaps, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential eye and skin irritant.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and is designed to comply with general hazardous waste regulations as stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

3. Waste Collection and Containerization:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.[4]

  • The container must be in good condition, with a secure, screw-on cap.[5]

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6] Include the approximate quantity or concentration.

4. Waste Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • The storage area should be secure and away from general laboratory traffic.

  • Secondary containment, such as a larger, chemically resistant bin, is required to contain any potential leaks or spills.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including the chemical name and quantity.

  • Do not dispose of this chemical down the drain or in regular trash.[4] This is a violation of environmental regulations.

6. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.

  • Contaminated materials from the cleanup, including PPE, must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal cluster_spill Emergency Protocol A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Select a Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name D->E F Securely Cap Container E->F G Place in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact Environmental Health & Safety (EHS) H->I J Schedule Waste Pickup I->J K Complete Required Waste Manifests J->K S1 Spill Occurs S2 Evacuate and Notify Supervisor & EHS S1->S2 S3 Contain Spill (If Trained & Safe) S2->S3 S4 Dispose of Cleanup Materials as Hazardous Waste S3->S4

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-isopropoxy-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-isopropoxy-2-methyl-1H-indole in a laboratory setting. The following procedures are based on best practices for handling similar indole derivatives and are intended for use by trained research, scientific, and drug development professionals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect eyes and face from splashes and airborne particles.[1]
Skin and Body Protection A lab coat or other protective work clothing should be worn.To prevent contamination of personal clothing and skin exposure.[2]
Respiratory Protection In case of brief exposure or inadequate ventilation, use a chemical fume hood or a NIOSH/MSHA-approved respirator.[2]To prevent inhalation of dust, fumes, or vapors.[1]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Keep the container tightly closed when not in use.[3][4]

3. First Aid Measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[1][3]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3]

Disposal Plan

All waste materials, including empty containers, should be disposed of in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service to dispose of this material and its container.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials and Reagents prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve handle_store Store in a Tightly Closed Container handle_dissolve->handle_store If not all material is used clean_decontaminate Decontaminate Work Area handle_dissolve->clean_decontaminate After Experiment Completion clean_dispose_waste Dispose of Waste per Regulations clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove and Dispose of PPE clean_dispose_waste->clean_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropoxy-2-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-isopropoxy-2-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.